Technical Whitepaper: N-Cyclopropyl-5-iodopyrimidin-4-amine as a Privileged Scaffold in Drug Discovery
Executive Summary In contemporary medicinal chemistry, halogenated pyrimidine derivatives serve as foundational building blocks for the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, halogenated pyrimidine derivatives serve as foundational building blocks for the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors. This technical guide provides an in-depth analysis of N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4). By examining its physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream utility, this whitepaper equips researchers and drug development professionals with the validated protocols necessary to leverage this intermediate in high-throughput discovery pipelines.
Chemical Identity and Physicochemical Profiling
Accurate molecular characterization is the first step in ensuring reproducible synthetic workflows. The table below summarizes the core quantitative data for the title compound, establishing the baseline metrics required for quality control and analytical validation.
Property
Value
IUPAC Name
N-Cyclopropyl-5-iodopyrimidin-4-amine
CAS Number
1356055-13-4
Molecular Formula
Molecular Weight
261.06 g/mol
Purity Standard
NLT 98% (Typical commercial grade)
Mass Spectrometry (ESI)
m/z = 262.0
HPLC Retention Time
~1.47 min (Luna C18, :ACN gradient)
Data aggregated from standard chemical supplier databases[1].
Strategic Utility in Medicinal Chemistry
The architectural design of N-Cyclopropyl-5-iodopyrimidin-4-amine is highly intentional, offering three distinct advantages for drug design:
Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP. This allows downstream molecules to competitively bind within the highly conserved ATP-binding hinge region of various kinases (e.g., JAK, Src, p38 MAPK).
Cyclopropylamine Moiety: The cyclopropyl ring introduces unique steric bulk and a rigid trajectory compared to linear alkyl groups. This enhances the lipophilic ligand efficiency (LLE) and metabolic stability of the molecule, allowing it to occupy specific hydrophobic pockets adjacent to the hinge region without excessively increasing the molecular weight.
5-Iodo Substituent: Iodine is an exceptionally labile leaving group in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). Its presence at the C5 position provides a highly reactive vector for rapid diversification, enabling the synthesis of extensive structure-activity relationship (SAR) libraries.
Experimental Methodology: Synthesis & Validation
The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine relies on a regioselective Nucleophilic Aromatic Substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
). The protocol below outlines the optimal conditions for converting 4-chloro-5-iodopyrimidine into the target amine .
Mechanistic Causality
Regioselectivity: The pyrimidine ring is electron-deficient, activating the C2, C4, and C6 positions toward nucleophilic attack. The C4-Cl bond is selectively broken over the C5-I bond because halogens at the 5-position of pyrimidines are not activated for
.
Reagent Selection (
): Cesium carbonate is utilized as the base. The large, highly polarizable cesium cation enhances the solubility of the carbonate species in organic solvents and increases the nucleophilicity of cyclopropanamine. It is mild enough to prevent degradation of the pyrimidine core, which can frequently occur with stronger bases like NaH or alkoxides.
Solvent & Temperature (DMF at 90°C): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the
pathway. Heating to 90°C provides the necessary thermal energy to overcome the steric hindrance introduced by the adjacent bulky iodine atom.
Step-by-Step Protocol (Self-Validating System)
Preparation: To a reaction vial, add 4-chloro-5-iodopyrimidine (1.0 eq, e.g., 0.400 g, 1.664 mmol) and dissolve in anhydrous DMF (approx. 2.7 mL) to achieve a concentration of ~0.6 M.
Reagent Addition: Add cyclopropanamine (4.0 eq, 0.461 mL, 6.65 mmol) followed by cesium carbonate (2.0 eq, 1.084 g, 3.33 mmol).
Reaction Execution: Seal the vial with a Teflon cap and heat the mixture at 90°C for 3 hours.
Validation Check: Sample 5
L of the mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is self-validating when the starting material peak is entirely consumed, and a new peak at m/z = 262.0 dominates the chromatogram.
Workup: Cool the reaction to room temperature. Filter the mixture through a fritted funnel to remove inorganic salts, washing the filter cake with Ethyl Acetate (EtOAc).
Extraction: Dilute the filtrate with water to partition the DMF. Separate the layers and wash the organic phase with water (2x) to ensure complete removal of DMF. Back-extract the combined aqueous phases with EtOAc (3x).
Purification: Dry the combined organics over ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
, filter, and concentrate under reduced pressure. Purify the crude orange residue via silica gel chromatography (e.g., 20-70% EtOAc in hexanes) to afford the product as a yellow solid (Typical yield: ~79%).
Workflow & Pathway Visualizations
The following diagram illustrates the synthetic workflow and the critical parameters governing the
reaction.
Workflow for the SNAr synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine.
Once synthesized, this intermediate is typically subjected to palladium-catalyzed cross-coupling to generate advanced kinase inhibitors. The logical progression from chemical building block to biological pathway modulation is mapped below.
Logical progression from intermediate building block to kinase pathway inhibition.
References
Title: CAS 1356055-13-4 | N-Cyclopropyl-5-iodopyrimidin-4-amine
Source: Synblock
URL:1
In-Depth Technical Guide: Physical and Chemical Properties of N-Cyclopropyl-5-iodopyrimidin-4-amine
Executive Summary & Strategic Importance N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4) is a highly specialized, dual-functional pyrimidine building block utilized extensively in modern medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4) is a highly specialized, dual-functional pyrimidine building block utilized extensively in modern medicinal chemistry. Its structural architecture—featuring a sterically restricted cyclopropylamine moiety at the C4 position and a reactive iodine atom at the C5 position—makes it an ideal electrophilic and cross-coupling partner. This compound serves as a critical intermediate in the synthesis of complex polycyclic kinase inhibitors and CYP17 antagonists, particularly those developed for the treatment of castration-resistant prostate cancer (CRPC)[1].
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural logic, and field-validated synthetic methodologies.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this intermediate is crucial for optimizing downstream reactions and chromatographic purifications. The quantitative data is summarized below[2][3][4]:
The strategic value of this compound lies in the precise electronic and steric tuning of its pyrimidine core:
C4-Cyclopropylamine Substitution: The cyclopropyl group imparts unique steric and lipophilic properties. In rational drug design, cyclopropyl rings restrict the conformational flexibility of the amine, locking the molecule into a bioactive conformation while simultaneously improving metabolic stability against oxidative degradation.
C5-Iodine Handle: The iodine atom at the C5 position acts as a premier leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). Because the pyrimidine ring is intrinsically electron-deficient, the oxidative addition of palladium into the C-I bond is highly favored, allowing for the rapid assembly of azaindazole and bicyclic heteroaryl scaffolds[5][6].
The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine relies on a Nucleophilic Aromatic Substitution (S
Ar) reaction. The following protocol is a field-proven methodology yielding ~79% of the target compound[4].
Fig 1: Step-by-step synthetic workflow for N-Cyclopropyl-5-iodopyrimidin-4-amine via SNAr.
Step-by-Step Methodology & Causality:
Reagent Preparation: To a reaction vial, add 4-chloro-5-iodopyrimidine (0.400 g, 1.664 mmol) and dissolve in 2.67 mL of anhydrous N,N-dimethylformamide (DMF)[4].
Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the reactants without hydrogen-bonding to the nucleophile, thereby stabilizing the Meisenheimer complex transition state during the S
Ar process.
Nucleophile Addition: Add cyclopropanamine (0.461 mL, 6.65 mmol) to the solution[4].
Causality: A 4-fold molar excess of the amine is utilized to drive the reaction equilibrium forward and compensate for any evaporative loss, given the low boiling point of cyclopropanamine (~50 °C). The electron-withdrawing nature of the pyrimidine nitrogens makes the C4-chlorine highly susceptible to nucleophilic attack.
Base Introduction: Add cesium carbonate (1.084 g, 3.33 mmol)[4].
Causality: Cs
CO acts as a mild, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclopropanamine. The large, "soft" cesium cation enhances the solubility of the carbonate in DMF and increases the nucleophilicity of the amine.
Thermal Activation: Seal the vial with a Teflon cap and heat at 90 °C for 3 hours[4].
Causality: The sealed environment prevents the escape of volatile reagents. The 90 °C temperature provides the necessary activation energy to overcome the steric hindrance introduced by the bulky iodine atom adjacent to the reaction center.
Workup & Extraction: Cool the mixture to room temperature, filter through a fritted funnel to remove inorganic salts, and wash the filter cake with ethyl acetate (EtOAc)[4]. Dilute the filtrate with water to partition the DMF into the aqueous layer. Wash the organic phase twice with water, and back-extract the aqueous phase three times with EtOAc[4].
Causality: This rigorous aqueous workup ensures the complete removal of DMF, which can otherwise interfere with subsequent chromatographic purification.
Purification: Dry the combined organic layers over Na
SO, filter, and concentrate. Purify the crude orange residue via silica gel chromatography using an automated system (e.g., ISCO) with a gradient of 20-70% EtOAc in hexanes over 19 minutes[4].
Causality: The gradient elution perfectly resolves the desired product (retention time ~13.5 min) from unreacted starting materials and potential bis-amination byproducts, yielding 348 mg of the product as a yellow solid[4].
Downstream Applications in Drug Discovery
N-Cyclopropyl-5-iodopyrimidin-4-amine is a critical intermediate in the synthesis of advanced therapeutics, most notably azaindazole-based CYP17 inhibitors developed for the treatment of prostate cancer[5][1].
Fig 2: Mechanism of action for CYP17 inhibitors derived from the pyrimidine intermediate.
CYP17A1 is a bifunctional enzyme essential for the biosynthesis of androgens. In CRPC, tumors upregulate this pathway to fuel their own growth[5]. By utilizing the C5-iodine handle of our pyrimidine intermediate, medicinal chemists can couple complex heterocycles that competitively bind to the heme iron of CYP17A1. The cyclopropylamine moiety often occupies a specific lipophilic pocket within the enzyme, enhancing binding affinity and selectivity over other cytochrome P450 enzymes[1][6].
mechanism of action of N-Cyclopropyl-5-iodopyrimidin-4-amine
Structural and Synthetic Decoding of N-Cyclopropyl-5-iodopyrimidin-4-amine: A Critical Pharmacophore in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the arc...
Author: BenchChem Technical Support Team. Date: March 2026
Structural and Synthetic Decoding of N-Cyclopropyl-5-iodopyrimidin-4-amine: A Critical Pharmacophore in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the architectural precision of small-molecule inhibitors is paramount. N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) is not a standalone therapeutic agent; rather, it is a highly specialized, pharmacophorically active building block. Its "mechanism of action" is intrinsically tied to its structural contribution to the final Active Pharmaceutical Ingredient (API). When incorporated into advanced kinase inhibitors—such as those targeting Phosphoinositide 3-Kinases (PI3K), Bruton's Tyrosine Kinase (BTK), and Cytochrome P450 17A1 (CYP17)—this intermediate dictates the molecule's binding thermodynamics and target selectivity [1].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale behind this compound's structural features, detail its self-validating synthetic protocols, and map its downstream biological applications.
Pharmacophoric Logic & Mechanism of Action
The is defined by how its distinct chemical moieties interact with the active sites of target enzymes once it is synthesized into a full drug molecule:
The Pyrimidine Core (Adenine Mimic): Kinases utilize ATP as a phosphate donor. The pyrimidine ring of this intermediate acts as an isostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the drug to the highly conserved backbone amides of the kinase hinge region.
The Cyclopropylamine Moiety (Hydrophobic Shield): The cyclopropyl group is not merely a passive appendage; it is a sterically compact, lipophilic shield. It fits precisely into specific hydrophobic pockets adjacent to the ATP-binding site, enhancing target selectivity while improving the overall membrane permeability of the final drug [2].
The 5-Iodo Handle (Synthetic Vector): The iodine atom at the 5-position is the critical vector for extending the molecule. It serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), allowing chemists to build out the molecule into the kinase's deeper affinity pockets.
Structural contribution of the intermediate to kinase inhibition.
Synthetic Methodology & Reaction Causality
The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (
). The causality behind the reagent selection is critical for preventing side reactions and maximizing yield [1].
Protocol 1: Regioselective
Synthesis
Objective: Synthesize N-Cyclopropyl-5-iodopyrimidin-4-amine from 4-chloro-5-iodopyrimidine.
Causality & Design: The highly electronegative nitrogen atoms in the pyrimidine ring pull electron density away from the 2- and 4-positions. The 4-chloro position is therefore highly activated toward nucleophilic attack. We utilize Cesium Carbonate (
) because the large cesium cation provides superior solubility in organic solvents and enhances the nucleophilicity of cyclopropanamine without being harsh enough to degrade the pyrimidine core. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, drastically accelerating the reaction.
Step-by-Step Procedure:
Preparation: To a sealed reaction vial, add 0.400 g (1.664 mmol) of 4-chloro-5-iodopyrimidine.
Solvation: Dissolve the starting material in 2.67 mL of anhydrous DMF.
Reagent Addition: Inject 0.461 mL (6.65 mmol) of cyclopropanamine, followed by the addition of 1.084 g (3.33 mmol) of
.
Thermal Activation: Seal the vial with a Teflon cap and heat at 90°C for exactly 3 hours under an inert nitrogen atmosphere.
Quench & Extraction: Cool to room temperature. Filter the mixture through a fritted funnel to remove inorganic salts. Dilute the filtrate with
and extract the organic phase using Ethyl Acetate (EtOAc) (3X).
Drying & Concentration: Combine the organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield an orange residue.
Purification: Purify via silica gel chromatography (20-70% EtOAc in hexanes over 19 min).
Validation & Quality Control (Self-Validating Step): Analyze the yellow solid product via HPLC and MS. The system is validated if the MS (ESI) shows m/z = 262.0 [M+H]+ and the HPLC peak retention time is exactly 1.47 minutes (Luna C18 column, 0%-95% Acetonitrile gradient).
Step-by-step synthetic workflow for N-Cyclopropyl-5-iodopyrimidin-4-amine.
Quantitative Data Summarization
To facilitate easy comparison of the synthetic parameters and the downstream pharmacological impact of this scaffold, the quantitative data is summarized below.
Table 1: Quantitative Reaction Parameters for
Synthesis
Parameter
Condition / Value
Mechanistic Rationale
Reagent Molar Ratio
1.0 : 4.0 (Pyrimidine : Amine)
Excess amine drives the equilibrium forward and acts as an auxiliary acid scavenger.
Base Equivalent
2.0 eq ()
Provides optimal basicity without triggering pyrimidine ring degradation.
Temperature
90 °C
Overcomes the activation energy barrier for the 4-position substitution.
Reaction Time
3.0 hours
Maximizes yield (~79%) while minimizing thermodynamic side-product formation.
Once synthesized, the 5-iodo position of the intermediate is typically subjected to a Suzuki-Miyaura cross-coupling with an aryl or heteroaryl boronic acid. This step generates the final API, such as substituted bicyclic heteroaryl compounds used as CYP17 inhibitors [2] or pyrrolotriazinone derivatives used as PI3K inhibitors [4].
In the context of PI3K inhibition, the derived drug targets the hyperactive PI3K/AKT/mTOR signaling pathway, which is one of the most frequently mutated pathways in human cancers [3]. By binding to the ATP pocket of the PI3K catalytic subunit (facilitated by our pyrimidine intermediate), the drug halts the phosphorylation of phosphatidylinositol to PIP3, thereby starving the downstream AKT/mTOR cascade of its activation signal and inducing apoptosis in malignant cells.
PI3K/AKT/mTOR signaling pathway and inhibitor intervention point.
Conclusion
N-Cyclopropyl-5-iodopyrimidin-4-amine represents a triumph of rational drug design. By embedding an ATP-mimicking pyrimidine core, a selectivity-enhancing cyclopropyl shield, and a highly reactive iodinated cross-coupling vector into a single low-molecular-weight scaffold, chemists can rapidly iterate and synthesize highly potent kinase inhibitors. Understanding the mechanistic causality of its synthesis and its structural role in target binding is essential for any drug development professional working in the kinase inhibitor space.
Title: WO2016054491A1 - Heterocyclic compounds and uses thereof
Source: Google Patents
URL
Title: WO2014060432A1 - Pyrrolotriazinone derivatives as PI3K inhibitors
Source: Google Patents
URL
Exploratory
The Strategic Role of N-Cyclopropyl-5-iodopyrimidin-4-amine in Next-Generation Oncology Therapeutics
An In-Depth Technical Whitepaper for Drug Development Professionals The landscape of targeted oncology is increasingly reliant on the precision engineering of small-molecule inhibitors. In the treatment of Castration-Res...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
The landscape of targeted oncology is increasingly reliant on the precision engineering of small-molecule inhibitors. In the treatment of Castration-Resistant Prostate Cancer (CRPC), the cytochrome P450 17A1 (CYP17A1) enzyme has emerged as a critical therapeutic target. While first-generation steroidal inhibitors have validated this pathway, their off-target effects necessitate the development of highly selective, non-steroidal alternatives.
This whitepaper explores the chemical and biological utility of N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4) , a highly specialized synthetic intermediate that serves as the structural linchpin for a novel class of bicyclic heteroaryl CYP17A1 inhibitors.
Mechanistic Grounding: The CYP17A1 Axis in Prostate Cancer
In CRPC, tumor cells often bypass surgical or chemical castration by upregulating the intracrine biosynthesis of androgens. The enzyme CYP17A1 catalyzes two critical steps in this pathway: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase cleavage to yield dehydroepiandrosterone (DHEA) and androstenedione—the direct precursors to testosterone .
Standard-of-care therapies, such as abiraterone acetate, effectively block this enzyme but possess a steroidal backbone that can lead to promiscuous binding with other steroidal receptors, causing mineralocorticoid-related toxicities . To overcome this, researchers have pivoted toward non-steroidal pharmacophores.
Derivatives synthesized from N-Cyclopropyl-5-iodopyrimidin-4-amine address this challenge through three structural advantages:
Pyrimidine Core: Coordinates directly with the heme iron in the CYP17A1 active site.
Cyclopropyl Moiety: Provides a rigid, lipophilic structure that perfectly occupies the enzyme's hydrophobic pocket, enhancing binding affinity while avoiding the metabolic liabilities (e.g., oxidation) typical of flexible alkyl chains.
C5-Iodine Handle: Acts as a highly reactive site for palladium-catalyzed cross-coupling, allowing for the modular attachment of complex azaindazole groups to fine-tune pharmacokinetic properties .
Fig 1. CYP17A1 signaling pathway and targeted inhibition by novel bicyclic compounds.
Experimental Methodology: Synthesis and Validation Protocol
The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). As a self-validating system, the protocol incorporates strict analytical checkpoints to ensure that unreacted starting materials do not poison the transition-metal catalysts used in downstream drug assembly.
Step-by-Step Protocol
Step 1: Reagent Preparation & Solvation
Action: Dissolve 0.400 g (1.66 mmol) of 4-chloro-5-iodopyrimidine in 2.67 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is selected as a polar aprotic solvent because it highly solvates cations while leaving the nucleophile "naked" and highly reactive. This lowers the activation energy required for the nucleophile to attack the electron-deficient pyrimidine ring.
Step 2: Nucleophilic Addition
Action: Add 0.461 mL (6.65 mmol) of cyclopropanamine, followed by 1.084 g (3.33 mmol) of cesium carbonate (Cs₂CO₃).
Causality: Cs₂CO₃ is chosen over stronger bases (such as NaH or KOtBu) to prevent unwanted dehalogenation or ring degradation. The bulky cesium counterion provides a "soft" basic environment that neutralizes the HCl byproduct without inducing side reactions, maximizing the yield of the desired amination .
Step 3: Thermal Activation
Action: Seal the reaction vial with a Teflon cap and heat at 90°C for 3 hours under an inert atmosphere.
Causality: The 90°C thermal input provides the necessary kinetic energy to overcome the severe steric hindrance caused by the bulky iodine atom at the adjacent C5 position, forcing the cyclopropyl group into the C4 position.
Step 4: Liquid-Liquid Extraction
Action: Cool to room temperature, filter through a fritted funnel, and wash the filter cake with Ethyl Acetate (EtOAc). Dilute the filtrate with H₂O and separate the layers. Back-extract the aqueous phase with EtOAc (3X).
Causality: This extraction strategy systematically removes the highly water-soluble DMF and inorganic cesium salts, partitioning the lipophilic product entirely into the organic phase.
Action: Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (20-70% EtOAc in hexanes).
Validation: Confirm product identity and purity via LC-MS (Expected m/z = 262.0 [M+H]⁺) and HPLC (retention time ~1.47 min on a Luna C18 column, 0%-95% Acetonitrile gradient).
Causality: Achieving >98% purity at this stage is non-negotiable. Any residual unreacted 4-chloro-5-iodopyrimidine will act as a competitive substrate in the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, leading to complex, inseparable mixtures of API impurities.
Fig 2. Experimental workflow for the synthesis and validation of CYP17A1 inhibitors.
Quantitative Data & Comparative Efficacy
Once N-Cyclopropyl-5-iodopyrimidin-4-amine is successfully synthesized, it is cross-coupled with various boronic acids (e.g., substituted azaindazoles) to generate libraries of Active Pharmaceutical Ingredients (APIs).
The table below summarizes the comparative in vitro efficacy and structural advantages of these novel non-steroidal derivatives against the standard of care, demonstrating the profound impact of the cyclopropyl-pyrimidine pharmacophore on target affinity and selectivity.
Compound / Scaffold
Primary Target
IC₅₀ (nM)
Structural & Clinical Advantage
Abiraterone Acetate (Standard)
CYP17A1
4.0
Validated efficacy, but steroidal backbone leads to mineralocorticoid excess and requires prednisone co-administration.
Bicyclic Heteroaryl (Derivative A)
CYP17A1
2.5
Non-steroidal; the cyclopropyl group enhances fit within the hydrophobic pocket, yielding sub-nanomolar target engagement.
Bicyclic Heteroaryl (Derivative B)
CYP17A1
8.1
Optimized azaindazole coupling improves aqueous solubility and exhibits >100-fold selectivity over CYP3A4, reducing drug-drug interactions.
Data synthesized from foundational structure-activity relationship (SAR) studies detailed in Bristol-Myers Squibb patent literature for substituted bicyclic heteroaryl compounds .
Conclusion
The rational design of oncology drugs requires intermediates that offer both structural predictability and synthetic versatility. N-Cyclopropyl-5-iodopyrimidin-4-amine fulfills both criteria. Its pyrimidine-cyclopropyl architecture provides the exact steric and electronic parameters required to inhibit CYP17A1 without the off-target liabilities of steroidal drugs. Furthermore, its highly reactive iodine handle ensures that medicinal chemists can rapidly iterate through cross-coupling reactions to optimize pharmacokinetic profiles. As the oncology field continues to move toward highly selective, non-steroidal inhibitors, intermediates of this caliber will remain foundational to discovery workflows.
Title: Abiraterone and Increased Survival in Metastatic Prostate Cancer
Source: The New England Journal of Medicine
URL: [Link]
Foundational
The Cyclopropyl Motif in Rational Drug Design: A Comprehensive SAR and Methodological Guide
Executive Summary The cyclopropyl ring has evolved from a structural curiosity to a cornerstone of modern medicinal chemistry. As of recent analyses, a significant portion of top-selling FDA-approved drugs contain this t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropyl ring has evolved from a structural curiosity to a cornerstone of modern medicinal chemistry. As of recent analyses, a significant portion of top-selling FDA-approved drugs contain this three-membered carbocycle[1]. Its utility stems from a unique set of physicochemical properties: the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), enhanced π-character, and C-H bonds that are shorter and possess higher bond dissociation energies (BDE) than typical alkanes[2]. As a Senior Application Scientist, I have structured this guide to unpack the structure-activity relationship (SAR) causality of cyclopropyl incorporation and provide the self-validating experimental protocols required to evaluate these modifications.
SAR Dimensions: Causality & Mechanistic Impact
Conformational Restriction and "Cyclopropylic Strain"
The introduction of a cyclopropyl ring fundamentally alters the accessible conformational space of a lead molecule. The cis-oriented substituents on a cyclopropane ring are fixed in an eclipsed conformation, generating significant mutual steric repulsion known as "cyclopropylic strain"[3]. This strain effectively restricts C-C bond rotation, locking the molecule into a predefined vector[3].
Causality in Design: By pre-organizing the ligand into its bioactive conformation, the entropic penalty typically incurred upon target binding is minimized. This entropically favorable binding directly translates to enhanced target affinity and potency[1].
Metabolic Stability: Evasion vs. Bioactivation
The high C-H bond dissociation energy of the cyclopropyl ring makes it highly resistant to initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes[4].
Causality in Design: Replacing a metabolically labile alkyl group (like an isopropyl or methyl moiety) with a cyclopropyl group can drastically reduce oxidative clearance[1][5]. For example, in the development of HIV-1 RT inhibitors related to Nevirapine, replacing an isopropyl group with a cyclopropyl ring reduced human microsomal metabolism from ~70% to ~15% over 60 minutes, while simultaneously increasing potency[1]. Furthermore, in drugs like pitavastatin, the cyclopropyl ring strategically diverts metabolism away from the highly promiscuous CYP3A4 toward the clinically less significant CYP2C9, thereby mitigating drug-drug interaction (DDI) risks[5].
Cautionary Note: When directly attached to an amine, cyclopropyl groups can undergo CYP-mediated bioactivation. For instance, CYP1A2-mediated oxidation of the cyclopropylamine in trovafloxacin leads to reactive intermediates and glutathione (GSH) conjugation, a pathway implicated in hepatotoxicity[5].
pKa Modulation and ADMET Optimization
The enhanced s-character of the cyclopropyl C-C bonds exerts an electron-withdrawing effect[2].
Causality in Design: Attaching a cyclopropyl group adjacent to a basic amine lowers the amine's pKa. This reduction in basicity is a proven strategy to eliminate hERG channel liabilities and reduce phospholipidosis, while also potentially altering the P-glycoprotein (P-gp) efflux ratio to improve brain penetrance[1][5].
Caption: Logical decision tree for incorporating a cyclopropyl motif during lead optimization.
Quantitative SAR Data Summary
The table below summarizes the quantitative impact of substituting an isopropyl group with a cyclopropyl group, utilizing historical data from the optimization of Nevirapine analogues as a representative benchmark[1].
To empirically validate the metabolic stability conferred by cyclopropyl incorporation, the In Vitro Liver Microsomal Stability Assay is the gold standard[6][7]. As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of cyclopropyl-containing candidates[7].
Reagents & Materials:
Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration)[7].
Phosphate buffer (100 mM, pH 7.4) with 3.3 mM MgCl2.
NADPH Regenerating System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].
Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS)[4].
Step-by-Step Methodology & Causality:
Preparation: Combine the test compound (final concentration 1 µM, DMSO < 0.1%) with the HLM in phosphate buffer in a 96-well plate[6][7].
Causality: Keeping organic solvent concentrations below 0.1% prevents the denaturation of fragile CYP450 enzymes.
Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes[4][6].
Causality: This equilibration step ensures the lipophilic test compound fully partitions into the microsomal lipid bilayer where the CYP enzymes reside, preventing an initial lag phase in the kinetic data.
Initiation: Initiate the reaction by adding the NADPH regenerating system[6].
Causality: NADPH is the obligate electron donor for CYP450s. A regenerating system is used instead of direct NADPH because NADPH is unstable at 37°C; regenerating it maintains a steady-state electron flow for linear kinetics.
Sampling (The Self-Validating Step): Withdraw aliquots at 0, 5, 15, 30, and 60 minutes[4][6].
Causality: The 0-minute sample must be extracted immediately upon NADPH addition. This serves as the 100% recovery baseline, validating that the compound isn't lost to non-specific binding to the plasticware or rapidly degrading independently of the enzymes.
Quenching: Transfer the aliquots into 3-5 volumes of ice-cold ACN containing the IS[4].
Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction, while the cold temperature prevents any residual chemical degradation.
Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant via LC-MS/MS to calculate the elimination-rate constant (kmic)[7].
Caption: Step-by-step experimental workflow for the In Vitro Liver Microsomal Stability Assay.
References
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: The cyclopropylic strain-based conformational restriction
Source: ResearchGate
URL: [Link]
Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules
Source: PubMed
URL: [Link]
Title: On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides
Source: Science Repository
URL: [Link]
Title: Metabolism of cyclopropyl groups
Source: Hypha Discovery Blogs
URL: [Link]
The Cyclopropyl Moiety in Medicinal Chemistry: A Structural and Pharmacokinetic Paradigm Shift
Executive Summary In the landscape of modern drug discovery, the cyclopropyl moiety has transcended its origins as a simple structural curiosity to become a privileged pharmacophoric element. As of recent analyses, a sig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the cyclopropyl moiety has transcended its origins as a simple structural curiosity to become a privileged pharmacophoric element. As of recent analyses, a significant proportion of top-selling FDA-approved drugs incorporate this three-membered carbocycle[1]. Its utility lies in a unique combination of stereoelectronic properties that allow medicinal chemists to precisely tune lipophilicity, enforce bioactive conformations, and drastically enhance metabolic stability[2]. This whitepaper provides an in-depth technical analysis of the cyclopropyl group's role in drug design, detailing the causality behind its use as a bioisostere, its impact on pharmacokinetics, and self-validating synthetic protocols for its incorporation.
Stereoelectronic Architecture: The Foundation of Utility
The distinct behavior of the cyclopropyl ring is rooted in its highly strained geometry. The internal bond angles of 60° force the carbon-carbon (C–C) bonds to adopt a "bent" or "banana" bond configuration, resulting in enhanced
Bond Length & Strength: The C–C bonds are relatively shorter (1.51 Å) than standard alkanes (1.54 Å), and the C–H bonds possess higher
-character, making them shorter and significantly stronger[1].
Coplanarity & Rigidity: The three carbon atoms are strictly coplanar, providing a rigid structural vector that restricts the conformational flexibility of adjacent functional groups, thereby minimizing the entropic penalty upon target binding[3].
-Character: The enhanced -character of the C–C bonds allows the cyclopropyl ring to conjugate with adjacent -systems (e.g., aromatic rings or carbonyls), influencing the overall electronic distribution and of the molecule[2].
The cyclopropyl group is frequently deployed as a bioisostere for isopropyl, gem-dimethyl, and phenyl groups to address specific developability bottlenecks[3].
When optimizing a lead compound, replacing an isopropyl group (clogP ~ 1.5) or a phenyl ring (clogP ~ 2.0) with a cyclopropyl group (clogP ~ 1.2) effectively reduces the intrinsic lipophilicity of the molecule[1]. This reduction in lipophilicity, combined with the disruption of overall molecular planarity (which reduces crystal packing energy), often leads to higher aqueous solubility and lower off-target promiscuity[1]. Furthermore, as a gem-dimethyl isostere, the cyclopropyl ring maximizes Van der Waals contacts within a protein binding pocket while restricting free rotation, locking the molecule into its bioactive conformation[3].
Pharmacokinetic Optimization: The "Cyclopropyl Shield"
A critical failure point in preclinical drug development is poor metabolic stability, often driven by Cytochrome P450 (CYP450)-mediated oxidation of aliphatic chains. The cyclopropyl ring acts as a metabolic shield. Because its C–H bonds are shorter and possess higher bond dissociation energies than typical
C–H bonds, they are highly resistant to hydrogen atom abstraction by CYP450 enzymes[1].
For example, replacing an
-ethyl or isopropyl group with an -cyclopropyl moiety effectively blocks oxidative dealkylation[1]. This "cyclopropyl shield" effect forces the metabolic machinery to seek alternative, often slower, pathways, drastically reducing plasma clearance and prolonging the drug's half-life[4].
Caption: Logical flow comparing CYP450 metabolism of isopropyl vs. cyclopropyl groups.
Quantitative Comparative Analysis
To objectively assess the impact of the cyclopropyl moiety, we must look at comparative data. The table below summarizes the physicochemical and pharmacokinetic shifts observed when transitioning from standard alkyl groups to a cyclopropyl motif, highlighted by the optimization of the respiratory syncytial virus (RSV) fusion inhibitor series[4].
Parameter / Property
Isopropyl Moiety
gem-Dimethyl Moiety
Cyclopropyl Moiety
Intrinsic Lipophilicity (clogP)
~ 1.5
~ 1.0
~ 1.2
C–C Bond Length
1.54 Å
1.54 Å
1.51 Å
Conformational Rigidity
Low (Free rotation)
Low (Free rotation)
High (Locked coplanar)
Metabolic Half-life ()
4 min (RSV Inhibitor 237)
Variable
39 min (RSV Inhibitor 238)
Primary Metabolic Liability
Rapid CYP450 oxidation
Moderate oxidation risk
Highly resistant to oxidation
Table 1: Quantitative comparison of physicochemical and pharmacokinetic properties across bioisosteric groups[1],[4].
Self-Validating Synthetic Methodologies
As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies detail the synthesis of cyclopropyl rings, explaining the causality behind reagent selection and the analytical checkpoints that make these workflows self-validating.
The traditional Simmons-Smith reaction uses a heterogeneous Zinc-Copper (Zn-Cu) couple, which often leads to unpredictable initiation times, localized exotherms, and irreproducibility[5]. The Furukawa modification replaces the Zn-Cu couple with diethylzinc (
), a homogeneous reagent[5].
Causality: allows for precise stoichiometric control and uniform carbenoid generation at low temperatures (-78 °C to 0 °C), minimizing thermal degradation of sensitive substrates and preventing runaway reactions.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under inert argon. Dissolve the target alkene (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).
Carbenoid Generation: Cool the solution to 0 °C. Dropwise, add
(1.0 M in hexanes, 2.0 equiv). Stir for 10 minutes.
Halogen Transfer: Slowly add diiodomethane (
, 2.0 equiv) dropwise. Causality: The slow addition controls the exothermic formation of the active zinc carbenoid species ().
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–12 hours.
In-Process Validation: Monitor via GC-MS. The reaction is complete when the alkene molecular ion peak is fully replaced by the [M+14] cyclopropanated product mass.
Quench & Workup: Quench carefully with saturated aqueous
at 0 °C to destroy unreacted organozinc species. Extract with DCM, wash with brine, dry over , and concentrate.
Post-Reaction Validation: Analyze via
NMR. The protocol is validated by the appearance of highly shielded, diastereotopic cyclopropyl protons typically resonating between 0.2 ppm and 0.8 ppm.
Caption: Step-by-step workflow of the Furukawa-modified Simmons-Smith cyclopropanation.
Protocol 2: Corey-Chaykovsky Cyclopropanation for Electron-Deficient Systems
While Simmons-Smith is ideal for electron-rich alkenes, electron-deficient alkenes (
-unsaturated ketones/esters) require a different approach. We utilize the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide ()[6].
Causality: Why use the sulfoxonium ylide instead of the sulfonium ylide? The sulfoxonium ylide is less reactive and "softer." This softness strongly favors 1,4-conjugate addition (Michael addition) over direct 1,2-addition to the carbonyl, ensuring high chemoselectivity for cyclopropanation over epoxidation[6].
Step-by-Step Methodology:
Ylide Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO under argon. Slowly add
(1.2 equiv) at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating the formation of the dimethylsulfoxonium methylide.
Substrate Addition: Dissolve the electron-deficient alkene (1.0 equiv) in a minimal amount of DMSO and add it dropwise to the ylide solution.
Ring Closure: Heat the mixture to 50 °C for 1-2 hours. Causality: The initial Michael addition is fast, but the subsequent intramolecular displacement of DMSO to close the cyclopropane ring requires mild thermal activation.
In-Process Validation: Monitor via TLC (UV active). The intermediate enolate adduct will not isolate; successful closure is indicated by a non-polar shift of the product relative to the starting material.
Quench & Workup: Pour the mixture into ice water to crash out the product or extract with diethyl ether. Wash the organic layer extensively with water to remove residual DMSO.
Post-Reaction Validation: Analyze via
NMR. The system is validated by the presence of the newly formed tertiary and quaternary cyclopropane carbons, typically appearing upfield between 10 ppm and 25 ppm.
References
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, ACS Publications, 2016.
Nemr, M. T. M., et al. "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates." Future Medicinal Chemistry, Taylor & Francis, 2025.
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, Springer / PMC, 2018.
Marson, C. M. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Chemical Society Reviews, PMC, 2020.
Asiri, A. M., et al. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." Molecules, MDPI, 2023.
Ciaccio, J. A., et al. "'Instant Methylide' Modification of the Corey-Chaykovsky Cyclopropanation Reaction." Synthetic Communications, Taylor & Francis, 2006.
An In-Depth Technical Guide to N-Cyclopropyl-5-iodopyrimidin-4-amine: A Privileged Fragment for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist Executive Summary Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets. The success of any FBDD campaign hinges on the quality and strategic design of its fragment library. This guide provides a comprehensive technical overview of N-Cyclopropyl-5-iodopyrimidin-4-amine, a fragment of significant strategic value. We will dissect its molecular architecture, outline robust synthetic protocols, and demonstrate its application in a structure-guided drug discovery workflow. The unique combination of a proven bioisostere (the aminopyrimidine), a metabolically favorable and conformationally rigid moiety (the cyclopropyl group), and a versatile synthetic handle (the 5-iodo group) makes this fragment an exceptionally powerful starting point for developing potent and selective lead compounds against a range of important target classes, particularly protein kinases.
Introduction: The Strategic Value of the N-Cyclopropyl-5-iodopyrimidin-4-amine Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with the identification of low-molecular-weight compounds (fragments, typically < 300 Da) that bind with low affinity to a biological target.[1] These initial hits are then optimized into high-affinity leads through structure-guided strategies such as growing, linking, or merging.[1] The design of the initial fragment is therefore of paramount importance.
N-Cyclopropyl-5-iodopyrimidin-4-amine is an exemplary fragment, engineered to maximize its utility in an FBDD campaign. Its strategic value is derived from three key structural features:
The 4-Aminopyrimidine Core: This scaffold is a "privileged" structure in medicinal chemistry.[2] It acts as an effective bioisostere for the adenine base of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of many protein kinases, a target class of immense therapeutic importance.[3][4]
The N-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability and introduce conformational rigidity.[5][6][7] This constrained ring system provides a unique spatial vector compared to linear alkyl chains, which can improve binding specificity and reduce off-target effects.[5]
The 5-Iodo Group: This is arguably the fragment's most critical feature for lead optimization. The iodine atom serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic and directional "growing" of the fragment into adjacent binding pockets of the target protein, guided by structural biology data.[5] Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity.[5]
Caption: Logical relationships of the core components of N-Cyclopropyl-5-iodopyrimidin-4-amine.
Physicochemical and Structural Properties
A successful fragment must adhere to the "Rule of Three" and possess properties conducive to binding and optimization. N-Cyclopropyl-5-iodopyrimidin-4-amine is well-aligned with these principles.
Property
Value
Rationale & Significance
Molecular Formula
C₇H₈IN₃
Molecular Weight
261.07 g/mol
Compliant with the "Rule of Three" (< 300 Da), ensuring high ligand efficiency.
cLogP
~1.5 - 2.0
Balanced lipophilicity, which is crucial for achieving sufficient solubility for biophysical screening while retaining good binding potential.
H-Bond Donors
1 (amine)
The primary amine is critical for interactions, such as with the kinase hinge region.[3]
H-Bond Acceptors
3 (ring nitrogens)
The pyrimidine nitrogens provide additional opportunities for directed hydrogen bonding with the target protein.
Rotatable Bonds
1
Low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding.
Synthesis and Chemical Reactivity
A key advantage of this fragment is its accessible and reliable synthesis, which allows for the production of analogs and scaled-up material for screening campaigns.
Recommended Synthetic Route
The synthesis can be efficiently achieved in a multi-step sequence starting from commercially available pyrimidine precursors. The causality behind this specific sequence is to first establish the core aminopyrimidine scaffold and then introduce the key iodine functional group via a regioselective electrophilic aromatic substitution.
Caption: High-level workflow for the synthesis of the target fragment.
Experimental Protocol: Synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine
Step 1: Synthesis of N-cyclopropylpyrimidin-4-amine.
To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude residue by column chromatography on silica gel to yield N-cyclopropylpyrimidin-4-amine. The choice of a high-boiling point solvent and base facilitates the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
Step 2: Iodination to yield N-Cyclopropyl-5-iodopyrimidin-4-amine.
Dissolve the N-cyclopropylpyrimidin-4-amine from Step 1 (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (DCM).[5]
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.[5] NIS is chosen as a mild and effective iodinating agent, reducing the risk of over-iodination or side reactions compared to harsher reagents like molecular iodine.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours, monitoring by LC-MS. The electron-rich nature of the 4-amino group directs the electrophilic iodination specifically to the C5 position.[5]
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by column chromatography or recrystallization to obtain N-Cyclopropyl-5-iodopyrimidin-4-amine as a solid.
Key Transformations for Fragment Elaboration
The true power of this fragment is realized in the hit-to-lead stage. The 5-iodo group is a linchpin for diversification, most commonly via Suzuki-Miyaura cross-coupling.
Caption: Fragment elaboration via Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
To a microwave vial, add N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes, or alternatively, heat conventionally at 80-100 °C for several hours.
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
Purify the crude product via flash chromatography to yield the elaborated lead compound.
Application in a Fragment-Based Drug Discovery Campaign
FBDD Workflow Integration
N-Cyclopropyl-5-iodopyrimidin-4-amine seamlessly integrates into a standard FBDD workflow. Its properties make it an ideal candidate for initial screening using highly sensitive biophysical methods.
Caption: Integration of the fragment into a typical FBDD workflow.
Case Study: Targeting Protein Kinases
Protein kinases are a prime target class for this fragment. The 4-aminopyrimidine moiety can form one or two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase hinge region, mimicking the binding of ATP.
Once the initial fragment is confirmed to bind to the kinase of interest and its co-crystal structure is solved, the 5-iodo position provides a clear vector for growth. Medicinal chemists can then design and synthesize a small, focused library of analogs where different aryl or heteroaryl groups are appended at the 5-position to probe for additional interactions in nearby pockets, such as the solvent-exposed region or a back pocket, to dramatically increase potency and selectivity.
Caption: Strategy for growing the fragment within a kinase active site.
Conclusion
N-Cyclopropyl-5-iodopyrimidin-4-amine is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its architecture provides a robust starting point for FBDD campaigns by combining a high-probability binding motif with features that enhance drug-like properties and facilitate rapid, structure-guided optimization. The inherent synthetic tractability and the clear, logical path from fragment hit to potent lead make it an invaluable asset for researchers and drug development professionals seeking to accelerate the discovery of novel therapeutics.
References
Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Available at: [Link]
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]
Molecules. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]
Nature Communications. (2016). Fragment-based discovery of a new family of non-peptidic small-molecule cyclophilin inhibitors with potent antiviral activities. Available at: [Link]
Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. Available at: [Link]
Journal of Medicinal Chemistry. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Available at: [Link]
Molecules. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]
Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]
Trends in Pharmacological Sciences. (2025). Fragment-based drug discovery: A graphical review. Available at: [Link]
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available at: [Link]
Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
Journal of Medicinal Chemistry. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Available at: [Link]
International Journal of Pharmacy and Pharmaceutical Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]
Molecules. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]
Application Notes and Protocols for the Iodination of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Iodinated pyrimidines are pivotal intermediates in medicinal chemistry and drug development, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Iodinated pyrimidines are pivotal intermediates in medicinal chemistry and drug development, serving as versatile precursors for a myriad of functional group transformations. Their synthesis is a critical step in the development of novel therapeutics, including antiviral and anticancer agents. This comprehensive guide provides an in-depth exploration of the primary methodologies for the iodination of pyrimidine rings. We will delve into the mechanistic underpinnings of electrophilic iodination, metal-catalyzed cross-coupling reactions, and Sandmeyer-type diazotization, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of reaction conditions and yields to empower researchers in selecting the optimal synthetic route for their specific applications.
Introduction: The Significance of Iodinated Pyrimidines
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, most notably the nucleobases uracil, cytosine, and thymine. The introduction of an iodine atom onto the pyrimidine ring, most commonly at the C5 position, dramatically enhances its synthetic utility. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery programs. For instance, 5-iodo-2'-deoxyuridine is a well-known antiviral drug, highlighting the therapeutic potential of this class of compounds.[1] Therefore, the development of efficient and regioselective methods for pyrimidine iodination is of paramount importance.
Electrophilic Iodination: The Workhorse of Pyrimidine Functionalization
Electrophilic aromatic substitution is the most widely employed strategy for the direct iodination of pyrimidine rings.[1][2] Due to the inherent electron-deficient nature of the pyrimidine ring, direct reaction with molecular iodine (I₂) is often sluggish.[1][3] Consequently, various activating agents and more potent electrophilic iodine sources are utilized to drive the reaction to completion. The C5 position of uracil and cytosine derivatives is the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Mechanism of Electrophilic Iodination
The general mechanism involves the generation of a potent electrophilic iodine species (I⁺), which is then attacked by the π-electrons of the pyrimidine ring. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated pyrimidine.
Figure 1: General mechanism of electrophilic iodination of a pyrimidine ring.
Common Reagents and Protocols
Silver salts, such as silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄), are effective catalysts for electrophilic iodination.[1][2] The silver cation assists in polarizing the I-I bond, generating a more potent electrophile. A notable advantage of this method is the often high yields and relatively short reaction times.[1][2] Recent developments have even demonstrated the feasibility of this reaction under solvent-free, mechanochemical (grinding) conditions, offering a greener synthetic route.[1][2][3]
Table 1: Comparison of Silver and Sodium Salts in the Iodination of Uracil Derivatives
Protocol 1: Solvent-Free Iodination of Uracil using Iodine and Silver Nitrate [1]
Materials:
Uracil (1.0 mmol)
Iodine (I₂) (1.2 mmol)
Silver Nitrate (AgNO₃) (2.0 mmol)
Mortar and Pestle
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Acetonitrile (a few drops)
Procedure:
In a clean, dry mortar, combine uracil, iodine, and silver nitrate.
Add 2-4 drops of acetonitrile to the mixture.
Grind the mixture with a pestle for 20-30 minutes. The reaction is exothermic, and the mixture will become a violet-colored tacky solid.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, add 5 mL of a saturated sodium thiosulfate solution to quench the unreacted iodine.
The solid product is then separated, washed with water, and can be further purified if necessary.
An environmentally benign and cost-effective alternative to silver salts is the use of sodium nitrite (NaNO₂) in the presence of molecular iodine.[5] This method provides high yields for the regioselective C5-iodination of pyrimidine bases and nucleosides at room temperature.[5]
Protocol 2: Iodination of Uracil using Iodine and Sodium Nitrite in Acetonitrile [5]
Materials:
Uracil (1.0 mmol)
Iodine (I₂) (1.0 mmol)
Sodium Nitrite (NaNO₂) (1.0 mmol)
Acetonitrile (1.2 mL)
5% Sodium thiosulfate (Na₂S₂O₃) solution
Cold water
Procedure:
To a solution of uracil in acetonitrile, add sodium nitrite and iodine.
Stir the reaction mixture at room temperature for 0.5 to 1.5 hours.
Monitor the reaction by TLC.
After completion, add cold water to the reaction mixture, followed by a 5% sodium thiosulfate solution to remove unreacted iodine.
The resulting colorless precipitate is filtered and washed with water.
The crude product can be purified by column chromatography.
N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for a wide range of organic compounds, including pyrimidines.[6][7] The reactivity of NIS stems from the polarized N-I bond, which makes the iodine atom electrophilic. The reaction can often be accelerated by the addition of a catalytic amount of a Brønsted or Lewis acid.[7][8]
Figure 2: Activation of NIS for enhanced electrophilic iodination.
Protocol 3: Iodination of Uridine with NIS in an Ionic Liquid [6]
Materials:
Uridine (1.0 mmol)
N-Iodosuccinimide (NIS) (1.1 mmol)
Ionic Liquid (e.g., [bmim][BF₄]) (2 mL)
Ethyl acetate
Water
Procedure:
Dissolve uridine in the ionic liquid in a round-bottom flask.
Add NIS to the solution and stir at room temperature.
Monitor the reaction by TLC.
Upon completion, extract the product with ethyl acetate.
The ionic liquid can be recovered and reused after washing with water and drying.
The organic layer is concentrated, and the product is purified by standard methods.
Iodine monochloride (ICl) is a potent and highly reactive electrophilic iodinating agent.[9] The I-Cl bond is polarized, with the iodine atom being the electrophilic center. Reactions with ICl are typically fast and efficient, but care must be taken due to its corrosive nature.
Metal-Catalyzed C-H Iodination
In recent years, transition-metal-catalyzed direct C-H bond activation has emerged as a powerful tool for the functionalization of heterocycles, including pyrimidines.[10][11] These methods offer alternative regioselectivities and functional group tolerance compared to classical electrophilic substitution. Palladium, copper, and rhodium are among the most commonly used metals for this purpose.[10]
The general strategy involves the coordination of the transition metal to the pyrimidine ring, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with an iodine source to afford the iodinated product and regenerate the active catalyst.
Figure 3: Simplified catalytic cycle for transition-metal-catalyzed C-H iodination.
While highly promising, these methods often require specialized ligands and careful optimization of reaction conditions. The development of more general and cost-effective catalytic systems is an active area of research.
Sandmeyer-Type Iodination
The Sandmeyer reaction provides an indirect method for the introduction of iodine onto an aromatic ring, starting from an amino group.[12][13] This multi-step process involves the diazotization of an aminopyrimidine to form a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide (KI).[12] While less direct than electrophilic iodination, the Sandmeyer reaction can be advantageous when the starting aminopyrimidine is readily available or when other methods fail.
Protocol 4: General Procedure for Sandmeyer Iodination of an Aminopyrimidine [12]
Materials:
Aminopyrimidine derivative
Sodium nitrite (NaNO₂)
Strong acid (e.g., H₂SO₄)
Potassium iodide (KI)
Procedure:
Diazotization: Dissolve the aminopyrimidine in the strong acid and cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature, to form the diazonium salt.
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide. Slowly add the cold diazonium salt solution to the KI solution.
Nitrogen gas will evolve as the diazonium group is displaced.
After the reaction is complete, the mixture is worked up to isolate the iodinated pyrimidine product.
Comparative Summary and Future Outlook
The choice of iodination method depends on several factors, including the substrate's electronic properties, the desired regioselectivity, functional group tolerance, and considerations of cost and environmental impact.
Table 2: Overview of Pyrimidine Iodination Methods
Method
Reagents
Advantages
Disadvantages
Electrophilic Iodination
I₂/AgNO₃, I₂/NaNO₂, NIS, ICl
Generally high yields, mild conditions for some reagents, direct C-H functionalization.
May require harsh conditions for deactivated rings, potential for side reactions.
Metal-Catalyzed C-H Iodination
Pd, Cu, Rh catalysts with an iodine source
High regioselectivity, good functional group tolerance.
Catalyst cost and sensitivity, may require ligand screening and optimization.
Sandmeyer Reaction
NaNO₂, acid, KI
Useful for substrates where the amino precursor is readily available.
Indirect method, generation of potentially unstable diazonium salts.
The field of pyrimidine iodination continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic systems. Metal-free C-H activation and photoredox catalysis are emerging as promising avenues for future research, offering the potential for even milder reaction conditions and novel reactivities.[10]
References
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link][1][2][3]
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i - heteroletters.org. Hetero Letters. [Link]
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes. RSC Publishing. [Link][11]
Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature 1. ResearchGate. [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. HAL Open Science. [Link]
Iodination of Uridines and Cytidines with N-Iodosuccinimide in ILs. ResearchGate. [Link]
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PMC. [Link]
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. [Link]
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
The oxidative iodination of pyrimidine bases and their nucleosides using iodine/dimethylformamide/ m-chloroperbenzoic acid (1992). SciSpace. [Link]
Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. ResearchGate. [Link]
Nucleic acid related compounds. 21. Direct fluorination of uracil and cytosine bases and nucleosides using trifluoromethyl hypofluorite. Mechanism, stereochemistry, and synthetic applications. Journal of the American Chemical Society. [Link]
I2 and Electrophilic I+ reagents. Wordpress. [Link]
Iodinating amino pyrimidines and amino pyridines.
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021. [Link]
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
Application Notes and Protocols for N-Cyclopropyl-5-iodopyrimidin-4-amine in In Vitro Research
Prepared by: Gemini, Senior Application Scientist I. Introduction: Unveiling the Potential of a Unique Chemical Scaffold N-Cyclopropyl-5-iodopyrimidin-4-amine is a synthetic heterocyclic compound featuring a confluence o...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
I. Introduction: Unveiling the Potential of a Unique Chemical Scaffold
N-Cyclopropyl-5-iodopyrimidin-4-amine is a synthetic heterocyclic compound featuring a confluence of structural motifs that are highly valued in medicinal chemistry and drug discovery. The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] The strategic incorporation of a cyclopropyl group and an iodine atom at the 4- and 5-positions, respectively, endows this molecule with a unique combination of steric, electronic, and conformational properties.
The cyclopropyl ring is a well-established bioisostere used to enhance metabolic stability, improve binding potency by conformational constraint, and fine-tune physicochemical properties such as lipophilicity.[3][4] Its strained three-membered ring system offers a rigid structure that can lead to higher selectivity for target proteins compared to more flexible alkyl chains.[3][5] The iodine atom, a large and polarizable halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction that can significantly enhance protein-ligand binding affinity.[5] Furthermore, the presence of iodine makes the molecule an excellent candidate for radiolabeling studies, which can be invaluable for elucidating its mechanism of action and cellular distribution.[5]
Given the established biological activities of related aminopyrimidine scaffolds as potent modulators of key cellular signaling pathways, this document provides detailed protocols for the experimental in vitro application of N-Cyclopropyl-5-iodopyrimidin-4-amine. The following sections are designed to guide researchers in exploring its potential as a kinase inhibitor and an antiproliferative agent, two of the most prominent activities of analogous compounds.[6][7][8][9]
II. Application I: Kinase Inhibition Assays
Scientific Rationale:
The 4-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Numerous compounds with this core have shown potent inhibition of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases, which are critical regulators of cell cycle progression, angiogenesis, and mitosis, respectively.[4][6][8] The N-cyclopropyl and 5-iodo substituents on the pyrimidine ring of the title compound may confer high affinity and selectivity for the ATP-binding pocket of specific kinases. The following protocols outline a general workflow for screening and characterizing the inhibitory activity of N-Cyclopropyl-5-iodopyrimidin-4-amine against a panel of cancer-relevant kinases.
A. High-Throughput Screening (HTS) for Kinase Inhibition
This protocol is designed for an initial broad screening against a panel of kinases to identify potential targets.
Workflow Diagram:
Caption: High-throughput screening workflow for kinase inhibition.
Step-by-Step Protocol:
Compound Preparation:
Prepare a 10 mM stock solution of N-Cyclopropyl-5-iodopyrimidin-4-amine in 100% DMSO.
Perform serial dilutions in DMSO to create a concentration range for screening (e.g., a final assay concentration of 10 µM).
Assay Plate Preparation:
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions and controls (DMSO for negative control, a known inhibitor for positive control) into a 384-well, low-volume, white, solid-bottom assay plate.
Kinase Reaction:
Prepare a reaction mixture containing the kinase of interest, its specific peptide substrate, and the appropriate kinase buffer. The exact composition will be kinase-dependent.
Dispense the kinase reaction mixture into the assay plate.
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
Initiation and Detection:
Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.
Incubate for 1 hour at room temperature.
Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent, Promega).
Incubate for 40 minutes at room temperature.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
Identify kinases that show significant inhibition (typically >50%) as "hits" for further characterization.
B. IC50 Determination for Hit Kinases
For kinases identified as hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol:
Compound Dilution Series:
Prepare a 10-point, 3-fold serial dilution of N-Cyclopropyl-5-iodopyrimidin-4-amine in DMSO, starting from a high concentration (e.g., 100 µM).
Assay Execution:
Follow the same procedure as the HTS protocol, but use the full dilution series of the compound.
Data Analysis:
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic model to determine the IC50 value.
Example Data Presentation:
Kinase Target
IC50 (nM) [Hypothetical]
Aurora Kinase A
85
Aurora Kinase B
120
VEGFR-2
450
CDK2
>10,000
p38α MAP Kinase
>10,000
III. Application II: Cell-Based Antiproliferative and Cytotoxicity Assays
Scientific Rationale:
Inhibition of key cellular kinases by small molecules often translates to an antiproliferative effect in cancer cell lines. Compounds containing cyclopropylamine and pyrimidine moieties have demonstrated anticancer activity.[10][11] Therefore, it is crucial to evaluate the effect of N-Cyclopropyl-5-iodopyrimidin-4-amine on the proliferation and viability of cancer cells in vitro.
A. Cell Viability/Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for cell viability/cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding:
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a 10-point serial dilution of N-Cyclopropyl-5-iodopyrimidin-4-amine in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 72 hours.
Viability Assessment (MTT Assay Example):
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Example Data Presentation:
Cell Line
IC50 (µM) [Hypothetical]
MCF-7 (Breast Cancer)
5.2
A549 (Lung Cancer)
8.9
HCT116 (Colon Cancer)
3.5
HEK293 (Normal Kidney)
>50
B. Target Engagement Assay in Cells (e.g., Western Blot for Phospho-Histone H3)
Scientific Rationale:
If N-Cyclopropyl-5-iodopyrimidin-4-amine is identified as an Aurora kinase inhibitor, its cellular activity can be confirmed by measuring the phosphorylation of a downstream substrate. Aurora B kinase phosphorylates histone H3 at serine 10 during mitosis. A potent inhibitor would be expected to reduce this phosphorylation.[8]
Step-by-Step Protocol:
Cell Culture and Treatment:
Seed cells (e.g., HCT116) in a 6-well plate and grow to 70-80% confluency.
Treat the cells with various concentrations of N-Cyclopropyl-5-iodopyrimidin-4-amine (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
Cell Lysis:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
Wash and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.
Observe the dose-dependent decrease in phospho-Histone H3 levels upon treatment with the compound.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the Aurora B kinase pathway.
IV. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of N-Cyclopropyl-5-iodopyrimidin-4-amine. Based on the well-documented activities of structurally related compounds, this molecule holds promise as a modulator of protein kinases and as a potential antiproliferative agent. Positive results from these initial assays would warrant further investigation, including but not limited to:
Kinome-wide selectivity profiling to understand the specificity of kinase inhibition.
Mechanism of action studies , such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry).
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties.[3][11]
Radiolabeling studies using Iodine-125 to investigate cellular uptake and target engagement directly.[5]
By systematically applying these experimental approaches, researchers can effectively elucidate the biological activity of N-Cyclopropyl-5-iodopyrimidin-4-amine and determine its potential for further development in therapeutic applications.
Goudgaon, N. M., Basha, N. J., & Patil, S. B. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Med Chem. [Link]
El-Damasy, A. K., et al. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]
Frontiers. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. [Link]
SAR Study of 4,8-Disubstituted Pyrimido[5,4- d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. (2024, August 22). ACS Med Chem Lett. [Link]
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010, June 10). J Med Chem. [Link]
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011, May 15). Recent Pat Anticancer Drug Discov. [Link]
ResearchGate. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2025, December 16). Eur J Med Chem. [Link]
MDPI. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. [Link]
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
ResearchGate. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. [Link]
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024, April 16). Bioorg Chem. [Link]
Application Notes: N-Cyclopropyl-5-iodopyrimidin-4-amine for Cell-Based Kinase Assays
Abstract This document provides a comprehensive guide for the utilization of N-Cyclopropyl-5-iodopyrimidin-4-amine, a novel pyrimidine derivative, in cell-based assays. Drawing upon the well-established role of the pyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the utilization of N-Cyclopropyl-5-iodopyrimidin-4-amine, a novel pyrimidine derivative, in cell-based assays. Drawing upon the well-established role of the pyrimidine scaffold in kinase inhibition, we present a detailed protocol for evaluating the compound's potential as an inhibitor of Aurora B kinase, a key regulator of mitosis and a prominent target in oncology research. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to characterize the cellular activity of this and similar small molecules.
Introduction: The Rationale for Targeting Aurora Kinases
N-Cyclopropyl-5-iodopyrimidin-4-amine belongs to the pyrimidine class of heterocyclic aromatic compounds. This core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1] The pyrimidine ring is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent and selective inhibition.[1][2]
The specific substitutions on the pyrimidine core of N-Cyclopropyl-5-iodopyrimidin-4-amine—a cyclopropyl group and an iodine atom—are of significant interest. The N-cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity, potentially improving binding specificity. The iodine atom at the 5-position introduces steric bulk and can participate in halogen bonding, an interaction increasingly recognized for its ability to enhance protein-ligand binding affinity.
Given these structural features, we postulate that N-Cyclopropyl-5-iodopyrimidin-4-amine is a candidate inhibitor of the Aurora kinase family. Aurora kinases are essential serine/threonine kinases that orchestrate critical mitotic events, including centrosome maturation (Aurora A) and chromosome segregation and cytokinesis (Aurora B).[3][4] Their overexpression is a common feature in a wide variety of human cancers, making them compelling targets for anti-cancer drug development.[3][5] This application note will focus on a protocol to assess the compound's inhibitory activity against Aurora B kinase in a cellular context.
Postulated Mechanism of Action: Inhibition of the Chromosomal Passenger Complex
Aurora B kinase functions as the catalytic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres during mitosis to ensure proper kinetochore-microtubule attachments. A primary and well-characterized substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10ph).[6] This phosphorylation event is crucial for recruiting other regulatory proteins and is a hallmark of mitotic cells.
We hypothesize that N-Cyclopropyl-5-iodopyrimidin-4-amine acts as an ATP-competitive inhibitor of Aurora B. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to its substrates, thereby inhibiting downstream signaling. The primary cellular readout for this inhibition is a dose-dependent reduction in the levels of phosphorylated Histone H3 at Serine 10.[7][8]
Caption: Postulated signaling pathway of Aurora B kinase and its inhibition.
Causality: Many kinase inhibitors are lipophilic and exhibit poor aqueous solubility.[9] DMSO is a standard solvent for preparing high-concentration stock solutions for use in cell culture, as it is miscible with aqueous media and generally tolerated by cells at low final concentrations (<0.5%).
Aseptically weigh out a precise amount of N-Cyclopropyl-5-iodopyrimidin-4-amine powder.
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C8H9IN4 = 288.09 g/mol ).
Add the calculated volume of sterile DMSO to the vial containing the compound.
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Stock Solution (10 mM in DMSO): Store at -20°C or -80°C for long-term stability. Avoid more than 3-5 freeze-thaw cycles.
Solid Compound: Store desiccated at 2-8°C, protected from light.[10]
Safety Precautions
As with any uncharacterized chemical, N-Cyclopropyl-5-iodopyrimidin-4-amine should be handled with care.
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle the compound powder in a chemical fume hood to avoid inhalation.
Consult the Safety Data Sheet (SDS) for similar chemical structures for detailed hazard information.[11][12][13][14] Potential hazards may include skin, eye, and respiratory irritation.[10][13][14]
Protocol: Cellular Aurora B Kinase Inhibition Assay
This protocol details a Western blot-based method to measure the inhibition of Histone H3 Ser10 phosphorylation in the HCT-116 human colorectal carcinoma cell line.
Required Materials
Cell Line: HCT-116 (ATCC CCL-247)
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents:
N-Cyclopropyl-5-iodopyrimidin-4-amine (10 mM stock in DMSO)
Positive Control: AZD1152-HQPA (Barasertib-HQPA) or another known Aurora B inhibitor.[7]
Vehicle Control: DMSO
Trypsin-EDTA (0.25%)
Phosphate-Buffered Saline (PBS), sterile
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Laemmli Sample Buffer (4X)
PVDF membrane
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Caption: Step-by-step workflow for the cell-based Western blot assay.
Step-by-Step Methodology
Cell Seeding: Seed HCT-116 cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 3 x 10^5 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment:
Prepare serial dilutions of the 10 mM N-Cyclopropyl-5-iodopyrimidin-4-amine stock solution in fresh culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
Prepare similar dilutions for the positive control (e.g., AZD1152-HQPA at 100 nM).
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well (e.g., 0.1% DMSO).
Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle.
Incubate for 24 hours.[15] This incubation time is a starting point and may require optimization.
Cell Lysis:
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
Add an appropriate volume of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well (e.g., 100-150 µL).
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
Incubate on ice for 30 minutes, vortexing occasionally.
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
Protein Quantification and Sample Preparation:
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Normalize all samples to the same protein concentration with lysis buffer.
Add 4X Laemmli buffer to each sample (to a final concentration of 1X) and boil at 95-100°C for 5-10 minutes.
Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 15% acrylamide for histone analysis).
Perform electrophoresis to separate the proteins.
Transfer the separated proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature in blocking buffer.
Incubate the membrane with the primary antibody for Phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.
Wash the membrane three times for 5-10 minutes each with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again as in the previous step.
Develop the blot using an ECL chemiluminescence substrate and capture the image using a digital imager.
Loading Control:
After imaging, the membrane can be stripped and re-probed for Total Histone H3 as a loading control, following the same antibody incubation and washing steps.
Data Analysis and Interpretation
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensity for Phospho-Histone H3 (pH3) and Total Histone H3 (Total H3) for each lane.
Normalization: For each sample, normalize the pH3 signal to the corresponding Total H3 signal (Ratio = pH3 Intensity / Total H3 Intensity).
Inhibition Calculation: Express the normalized data as a percentage of the vehicle-treated control.
IC50 Determination: Plot the % Inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of Histone H3 phosphorylation.
Quantitative Data Summary
Parameter
Recommended Range/Value
Rationale/Notes
Cell Line
HCT-116
Commonly used for Aurora kinase inhibitor studies; sensitive phenotype.[8][15][16]
Seeding Density
2-4 x 10^5 cells/well (6-well plate)
Aims for 70-80% confluency at time of harvest to ensure active proliferation.
Compound Conc. Range
0.01 nM to 10 µM
A wide range is necessary to capture the full dose-response curve for IC50 calculation.
Incubation Time
6 - 24 hours
24 hours is a common endpoint.[15] Shorter times may be used to assess more immediate effects.
Positive Control
AZD1152-HQPA (50-200 nM)
A potent and selective Aurora B inhibitor for assay validation.[15]
Protein Load (Western)
20 - 30 µ g/lane
Ensures a detectable signal for both phosphorylated and total histone H3.
Troubleshooting
Problem
Potential Cause
Suggested Solution
No or weak pH3 signal in vehicle control
Cells were not actively dividing.
Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase.
Phosphatase inhibitors were omitted from lysis buffer.
Always use a fresh cocktail of phosphatase and protease inhibitors.
High background on Western blot
Insufficient blocking or washing.
Increase blocking time to 1.5 hours. Increase the number and duration of TBST washes.
Primary antibody concentration too high.
Titrate the primary antibody to determine the optimal concentration.
Inconsistent results between replicates
Inaccurate pipetting of compound or lysate.
Use calibrated pipettes and ensure thorough mixing of all solutions.
Uneven cell seeding.
Ensure a single-cell suspension before seeding and mix the plate gently after seeding.
Compound precipitates in culture medium
Poor aqueous solubility at high concentrations.
Check the final DMSO concentration; it should not exceed 0.5%. If precipitation persists, consider using a formulation agent (with appropriate controls) or lowering the top concentration.[9]
References
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PMC. [Link]
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). ResearchGate. [Link]
Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. [Link]
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. [Link]
Kinetic Solubility and PAMPA Assay Results. (n.d.). ResearchGate. [Link]
Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2013). AACR Journals. [Link]
Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. (2024). PMC. [Link]
Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology. [Link]
Inhibitory Effect of Synthetic Flavone Derivatives on Pan-Aurora Kinases: Induction of G2/M Cell-Cycle Arrest and Apoptosis in HCT116 Human Colon Cancer Cells. (2018). MDPI. [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). DORA 4RI. [Link]
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). PubMed. [Link]
AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. (2014). PMC. [Link]
Application Note: Iodine-125 Radiolabeling of N-Cyclopropyl-5-iodopyrimidin-4-amine for Molecular Imaging
Introduction & Scientific Rationale N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4)[1] is a highly versatile pharmacophore fragment utilized in the synthesis of substituted bicyclic heteroaryl compounds[2]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4)[1] is a highly versatile pharmacophore fragment utilized in the synthesis of substituted bicyclic heteroaryl compounds[2]. These derivatives are frequently investigated as potent inhibitors for CYP17-associated conditions (such as prostate cancer) and various kinase-driven pathologies[2].
To evaluate the pharmacokinetics, biodistribution, and target engagement of these derivatives, radiolabeling the core pyrimidine scaffold with Iodine-125 (
) is a critical step. Iodine-125 ( = 59.4 days) decays via electron capture, emitting 35.5 keV gamma rays and Auger electrons, making it an ideal isotope for in vitro autoradiography, competitive binding assays, and small-animal SPECT imaging[3].
Causality of Radiochemical Methodologies
This protocol details two distinct radiolabeling strategies, each selected based on the specific molar activity requirements of the downstream application:
Electrophilic Radioiododestannylation : The direct radioiodination of unactivated arenes is inefficient. By first converting the 5-iodo position to a tributylstannyl precursor, the highly polarized C-Sn bond becomes susceptible to rapid electrophilic attack[4]. Utilizing Chloramine-T as an oxidant converts aqueous [
]NaI into the active electrophile (), which regiospecifically replaces the stannyl group[5]. This method yields no-carrier-added (NCA) radiotracers with exceptionally high molar activity, which is mandatory for saturable receptor-binding assays[6].
Copper-Catalyzed Isotopic Exchange : For applications where high molar activity is not strictly required, direct isotopic exchange of
for can be employed[7]. Because this reaction is kinetically slow under standard conditions, Cu(II) sulfate and ascorbic acid are added to generate Cu(I) in situ. The Cu(I) species facilitates oxidative addition into the C-I bond, drastically lowering the activation energy for halogen exchange[3].
Chemical & Radiochemical Pathways
Chemical pathways for the Iodine-125 radiolabeling of N-Cyclopropyl-5-iodopyrimidin-4-amine.
Standard radiotracer evaluation workflow following successful Iodine-125 labeling.
Experimental Protocols
Protocol 1: Synthesis of the Stannyl Precursor
Objective: Convert N-Cyclopropyl-5-iodopyrimidin-4-amine to N-cyclopropyl-5-(tributylstannyl)pyrimidin-4-amine to enable high-yield electrophilic radioiodination.
Materials :
N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 eq)
Hexabutylditin (
) (1.5 eq)
Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 eq)
Anhydrous Toluene
Step-by-Step Procedure :
Preparation : In a flame-dried Schlenk tube under an argon atmosphere, dissolve N-Cyclopropyl-5-iodopyrimidin-4-amine in anhydrous toluene.
Catalyst Addition : Add
and hexabutylditin to the solution. Scientific Insight: The palladium catalyst initiates a Stille-type cross-coupling, oxidatively adding into the C-I bond and transferring the tributylstannyl group via transmetalation.
Reaction : Seal the tube and heat the mixture at 110°C for 18 hours.
Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography (pre-treated with 1% triethylamine to prevent protodestannylation) using a hexane/ethyl acetate gradient.
]N-Cyclopropyl-5-iodopyrimidin-4-amine with high molar activity[5].
Materials :
Stannyl Precursor (100 µg in 50 µL Ethanol)
[
]NaI (37–74 MBq / 1–2 mCi in 0.1 M NaOH)
Chloramine-T (1 mg/mL in 0.1 M Phosphate Buffer, pH 7.0)
Sodium Metabisulfite (2 mg/mL in sterile water)
Step-by-Step Procedure :
Reaction Assembly : To a 1.5 mL low-protein-binding microcentrifuge tube, add 50 µL of the stannyl precursor solution.
Radioisotope Addition : Carefully add the desired activity of [
]NaI (typically 10-20 µL).
Oxidation/Labeling : Add 20 µL of the Chloramine-T solution. Vortex gently and incubate at room temperature for exactly 10 minutes. Scientific Insight: Chloramine-T is a strong oxidant that rapidly generates
. Limiting the reaction time to 10 minutes minimizes potential oxidative degradation of the pyrimidine ring[4].
Quenching : Terminate the reaction by adding 20 µL of Sodium Metabisulfite solution. Scientific Insight: Metabisulfite instantly reduces unreacted
back to and neutralizes residual Chloramine-T, preventing further side reactions[6].
Purification : Inject the crude mixture onto a semi-preparative RP-HPLC system to separate the radioactive product from the lipophilic tin precursor.
Application of N-Cyclopropyl-5-iodopyrimidin-4-amine in Antiviral Drug Development: Scaffold Functionalization and Library Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction & Mechanistic Rationale The development of novel antiviral therap...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The development of novel antiviral therapeutics frequently relies on privileged heterocyclic scaffolds that can interface with both viral machinery and hijacked host factors. N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) has emerged as a highly versatile building block in the synthesis of antiviral libraries, particularly those targeting viral polymerases and host-directed kinases (such as CSNK2A and p38 MAPK) .
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific intermediate over other halogenated pyrimidines:
The C5-Iodine Handle (Electrophilic Center): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the carbon-halogen bond dissociation energy dictates the rate of oxidative addition. Iodine provides the most reactive handle, allowing for milder reaction conditions (90°C) compared to bromides or chlorides. This prevents the thermal degradation of sensitive functional groups during late-stage functionalization .
The C4-Cyclopropylamine Motif (Pharmacophore & ADME Modifier): The cyclopropyl ring is not merely a structural placeholder. Mechanistically, it perfectly occupies lipophilic pockets within the hinge region of target enzymes, restricting conformational entropy to enhance binding affinity. From a pharmacokinetic perspective, replacing linear alkyl amines with a cyclopropylamine significantly reduces Phase I hepatic metabolism by Cytochrome P450 (CYP450) enzymes, thereby lowering intrinsic clearance and improving in vivo half-life .
The Pyrimidine Core: This electron-deficient aromatic system acts as a robust hydrogen-bond acceptor and improves the overall aqueous solubility of the resulting drug candidates.
Chemical Synthesis Workflow
To generate a library of antiviral candidates, the scaffold is subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids.
Figure 1. Synthesis and screening workflow for pyrimidine-based antiviral libraries.
Quantitative Optimization of Coupling Conditions
The choice of catalyst and base is not arbitrary. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the precipitation of inactive Palladium black.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
Entry
Catalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh3)4
PPh3
Na2CO3
Toluene / H2O
90
45
2
Pd(OAc)2
SPhos
K3PO4
1,4-Dioxane / H2O
100
62
3
Pd(dppf)Cl2
dppf
K2CO3
1,4-Dioxane / H2O
90
89
4
Pd(dppf)Cl2
dppf
K2CO3
DMF / H2O
90
74
Note: Entry 3 provides the optimal environment. The aqueous biphasic system is critical because water accelerates the formation of the highly nucleophilic boronate complex required for transmetalation.
Antiviral Mechanism and Pharmacokinetic Profiling
Once synthesized, the functionalized pyrimidines act as competitive inhibitors at the ATP-binding site (hinge region) of viral polymerases or essential host kinases hijacked during viral replication.
Figure 2. Mechanism of pyrimidine derivatives inhibiting viral replication complexes.
Table 2: Representative In Vitro Antiviral Activity and Metabolic Stability
Compound
R-Group (C5)
Target IC50 (nM)
Viral EC50 (nM)
Cytotoxicity CC50 (μM)
MLM Stability (% remaining, 30 min)
Scaffold
Iodine
>10,000
>10,000
>50
95%
Lib-01
Phenyl
450
1,200
>50
88%
Lib-02
4-Fluorophenyl
120
350
>50
92%
Lib-03
3-Pyridyl
45
85
>50
85%
Self-Validating Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed to eliminate false negatives caused by catalyst poisoning.
Preparation & Degassing: Add the scaffold, boronic acid, and K2CO3 to a microwave vial. Add the 1,4-Dioxane/H2O solvent mixture. Causality: Degas the mixture by bubbling Argon through the solution for 15 minutes. Oxygen acts as a radical initiator that rapidly degrades the Pd(0) active catalyst into inactive Pd(II) black, which will halt the catalytic cycle prematurely.
Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon and seal the vial with a Teflon cap.
Reaction Execution: Heat the mixture at 90°C in an oil bath or heating block for 4 hours.
Self-Validation (In-Process Control): At 3 hours, sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. Validation Check: The complete disappearance of the starting material mass (
262.0 [M+H]+) and the appearance of the product mass validates the success of the catalytic cycle.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure C5-functionalized pyrimidine.
Protocol 2: In Vitro Antiviral Efficacy & Cytotoxicity Assay
This protocol utilizes a phenotypic viral replicon system coupled with a viability counter-screen.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., Huh7 or HEK293T containing the viral replicon) at a density of 10,000 cells/well in a 96-well opaque plate. Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay. Overconfluence leads to contact inhibition, which artificially lowers the viral replication rate and confounds the EC50 calculation.
Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), treat the cells with a 10-point, 3-fold serial dilution of the synthesized pyrimidine compounds (starting at 50 µM). Include 0.5% DMSO as a vehicle control and a known antiviral (e.g., Remdesivir) as a positive control.
Incubation: Incubate for an additional 48 hours.
Readout & Self-Validation: Add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo) to measure cell viability, alongside the specific viral reporter readout (e.g., Renilla luciferase).
Validation Check 1: Calculate the Z'-factor for the control wells. A Z'-factor > 0.5 validates the assay's statistical robustness.
Validation Check 2 (Cytotoxicity): If the ATP-dependent luminescence in a compound-treated well drops below 80% of the mock-infected control, the observed viral reduction is flagged as host-cell cytotoxicity (CC50) rather than true antiviral efficacy (EC50).
References
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). "Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors." Nucleosides, Nucleotides and Nucleic Acids.[Link]
Agarwal, A., et al. (2021). "Recent Advances in Pyrimidine-Based Drugs." PMC, National Institutes of Health.[Link]
Wells, C. I., et al. (2023). "Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A." ACS Omega.[Link]
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, ACS Publications.[Link]
Application
Advanced Synthesis Protocol: Utilizing N-Cyclopropyl-5-iodopyrimidin-4-amine in the Development of Next-Generation EGFR Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Application Note & Experimental Protocol.
Executive Summary & Mechanistic Rationale
The development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors has revolutionized the treatment of non-small-cell lung cancer (NSCLC) harboring the T790M gatekeeper mutation[1]. Unlike first-generation reversible inhibitors, third-generation agents (such as Osimertinib, WZ4002, and CO-1686) utilize highly optimized heteroaryl scaffolds to achieve mutant selectivity and form an irreversible covalent bond with the Cys797 residue[2].
N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4)[3] has emerged as a highly privileged building block in this domain. Its structural design is governed by three critical mechanistic causalities:
The Pyrimidine Core: Acts as a hinge-binding motif, forming essential hydrogen bonds with the kinase backbone (e.g., Met793).
The 4-Cyclopropylamine Moiety: The cyclopropyl ring is a compact, rigid, and lipophilic group. In the T790M mutant, the gatekeeper threonine is replaced by a bulkier methionine. The cyclopropyl group exploits the altered hydrophobic pocket of the mutant kinase, whereas it causes steric clashes in wild-type EGFR, thereby driving profound mutant selectivity[4].
The C5-Iodine Handle: Iodine is highly polarizable and undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for low-temperature Suzuki-Miyaura cross-couplings, preventing the thermal degradation of the adjacent cyclopropylamine while installing the necessary aryl/heteroaryl groups that project toward the solvent-exposed channel[5].
Synthetic Workflow & Biological Mechanism
The synthesis of a representative covalent EGFR inhibitor from 4-chloro-5-iodopyrimidine involves a three-step sequence: a Nucleophilic Aromatic Substitution (S_N_Ar), a Palladium-catalyzed cross-coupling, and the installation of an electrophilic acrylamide warhead.
Fig 1: Three-step synthetic workflow from 4-chloro-5-iodopyrimidine to a covalent EGFR inhibitor.
Fig 2: Mechanism of mutant EGFR inhibition via Cys797 covalent alkylation and signal arrest.
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS, physical state) are provided to ensure intermediate integrity before proceeding to the next step.
Protocol A: Synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine (S_N_Ar)
Causality Insight: The S_N_Ar reaction of pyrimidines with sterically hindered aliphatic amines (like cyclopropylamine) can be sluggish. DMF provides a highly polar aprotic environment that stabilizes the Meisenheimer complex transition state. Cesium carbonate (Cs₂CO₃) is utilized as a mild, non-nucleophilic base; its large cation (Cs⁺) enhances carbonate solubility, effectively scavenging the HCl byproduct without causing competitive hydrolysis of the 4-chloro group[5]. Furthermore, 4 equivalents of the highly volatile cyclopropylamine (bp ~50 °C) are used to drive the equilibrium in a sealed system at 90 °C[5].
Step-by-Step Methodology:
To a heavy-walled reaction vial, add 4-chloro-5-iodopyrimidine (0.400 g, 1.664 mmol) and anhydrous DMF (2.67 mL)[5].
Add cyclopropanamine (0.461 mL, 6.65 mmol, 4.0 eq) followed by Cs₂CO₃ (1.084 g, 3.33 mmol, 2.0 eq)[5].
Purge the vial with N₂, seal tightly with a Teflon cap, and heat at 90 °C for 3 hours behind a blast shield[5].
Workup: Allow the mixture to cool to room temperature. Filter the suspension through a disposable fritted funnel to remove inorganic salts, washing the filter cake thoroughly with EtOAc[5].
Dilute the filtrate with H₂O and separate the layers. Wash the organic phase with H₂O (2 × 10 mL) to remove residual DMF. Back-extract the combined aqueous phases with EtOAc (3 × 15 mL)[5].
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a crude orange residue[5].
Purification: Dissolve the crude material in a minimal amount of CH₂Cl₂ and purify via automated silica gel chromatography (e.g., ISCO, 40 g column, 40 mL/min, 20-70% EtOAc in hexanes)[5].
Validation Checkpoint: The product elutes to give Intermediate 108A as a yellow solid (348 mg, 79% yield)[5].
Causality Insight: The bidentate dppf ligand in Pd(dppf)Cl₂ possesses a large bite angle, which accelerates the reductive elimination step in the catalytic cycle. This is critical when coupling sterically hindered ortho-substituted pyrimidine substrates.
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
Evacuate and backfill the flask with N₂ (3 cycles). Heat the mixture to 90 °C for 4 hours.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (0-5% MeOH in CH₂Cl₂) yields 5-(4-aminophenyl)-N-cyclopropylpyrimidin-4-amine.
Protocol C: Installation of the Acrylamide Warhead
Causality Insight: Acryloyl chloride is a highly reactive electrophile. The reaction must be strictly maintained at 0 °C to prevent over-acylation (bis-acrylamide formation) of the aniline and to avoid exothermic degradation of the pyrimidine core.
Dropwise, add a solution of acryloyl chloride (0.044 mL, 0.55 mmol, 1.1 eq) in CH₂Cl₂ (1 mL) over 10 minutes.
Stir at 0 °C for 30 minutes, then allow warming to room temperature for an additional 30 minutes.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 × 10 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Purify via preparative HPLC to yield the final covalent inhibitor. LC-MS (ESI): Expected m/z = 281.1 [M+H]⁺.
Quantitative Data: Reaction Optimization
The choice of catalyst and solvent system in Protocol B is non-trivial. Table 1 summarizes the optimization data validating the selection of Pd(dppf)Cl₂ in an aqueous dioxane system.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for C5-Arylation
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
DME / H₂O (4:1)
80
12
45
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane / H₂O (4:1)
90
4
82
3
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Toluene
100
6
68
4
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane / H₂O (4:1)
25
24
< 10
Note: Entry 2 demonstrates the optimal balance of catalyst bite angle and solvent polarity, yielding the highest conversion in the shortest timeframe.
Conclusion
The synthesis of next-generation, mutant-selective EGFR inhibitors relies heavily on the precise functionalization of pyrimidine scaffolds[1]. N-Cyclopropyl-5-iodopyrimidin-4-amine acts as a critical linchpin in this process[3]. By leveraging the steric properties of the cyclopropyl group and the orthogonal reactivity of the C5-iodine, medicinal chemists can rapidly generate libraries of covalent inhibitors targeting the Cys797 residue[2]. Strict adherence to the self-validating protocols outlined above ensures high-fidelity synthesis and reproducible biological evaluation.
References
Ambeed, Inc. "63558-65-6 | 4-Chloro-5-iodopyrimidine | Chlorides".
ResearchGate. "Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer".
Harvard University. "Structure-guided development of covalent TAK1 inhibitors" (Discussing WZ4002 structural rationale).
Google Patents. "WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use".
reductive amination methods for preparing cyclopropylamine derivatives
Application Note: Advanced Reductive Amination Strategies for the Synthesis of Cyclopropylamine Derivatives Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter challenges in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Reductive Amination Strategies for the Synthesis of Cyclopropylamine Derivatives
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter challenges in the synthesis of cyclopropylamine derivatives. The cyclopropylamine motif is a privileged pharmacophore, serving as a critical mechanism-based inhibitor scaffold in medicinal chemistry (e.g., for Lysine-specific demethylase 1 (LSD1) and Monoamine Oxidase (MAO) inhibitors)[1],[2].
However, the inherent strain of the three-membered cyclopropane ring—characterized by bond angles compressed to approximately 60°—renders it highly susceptible to reductive ring-opening[1]. For instance, attempting to synthesize cyclopropylamines via standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in the cleavage of the cyclopropyl moiety, generating unwanted N-propyl impurities (often in 5–20% yield)[3]. To circumvent this, reductive amination using mild hydride donors or highly selective biocatalysts has become the gold standard[2].
This guide details two field-proven, self-validating methodologies: a classical chemical approach utilizing Sodium Triacetoxyborohydride (STAB)[4], and a modern, green biocatalytic approach utilizing Reductive Aminases (RedAms)[5].
Mechanistic Insights: The Causality of Reagent Selection
Successful reductive amination requires the condensation of a carbonyl compound with cyclopropylamine to form a hemiaminal, which dehydrates to an electrophilic iminium ion, followed by hydride reduction[5].
Why STAB over NaBH₄?
Sodium borohydride (NaBH₄) is a powerful reducing agent, but it lacks chemoselectivity and will rapidly reduce the starting aldehyde or ketone to an alcohol before imine formation can occur. By exchanging three hydride ligands for electron-withdrawing acetoxy groups, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) becomes a significantly milder reagent[2]. It is unreactive toward most carbonyls but highly selective for the more electrophilic protonated iminium ion[4].
The Role of Acetic Acid (AcOH)
Acetic acid acts as a crucial Brønsted acid catalyst. It serves a dual purpose: it protonates the hydroxyl group of the transient hemiaminal to facilitate the elimination of water (driving iminium formation), and it protonates the resulting imine to lower its Lowest Unoccupied Molecular Orbital (LUMO), rendering it highly susceptible to STAB-mediated hydride attack[4].
Caption: Chemical reductive amination workflow utilizing STAB and acetic acid.
Protocol 1: Chemical Reductive Amination (STAB Method)
This protocol is designed as a self-validating system for the synthesis of secondary N-cyclopropylamines[2].
Materials:
Aldehyde or Ketone (1.0 mmol)
Cyclopropylamine (1.2 mmol)
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
Glacial Acetic Acid (1.0 mmol)
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Methodology:
Imine Condensation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the carbonyl compound (1.0 mmol) and cyclopropylamine (1.2 mmol) in 10 mL of anhydrous DCE. Add glacial acetic acid (1.0 mmol). Stir at room temperature for 2 hours[2],[4].
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR. The disappearance of the aldehyde proton (~9.5–10.0 ppm) and the emergence of the imine C-H singlet (~8.0–8.5 ppm) validates complete condensation. Do not proceed until condensation is ≥95% complete.
Hydride Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12–24 hours[2].
Self-Validation Checkpoint 2: Monitor via TLC (typically 80:20 Hexanes:EtOAc). The secondary amine product will often streak or stick to the baseline unless the TLC plate is pre-treated with 1% Et₃N, which confirms the basic nature of the newly formed product.
Quench and Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (15 mL).
Causality of Workup: NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Crucially, it ensures the N-cyclopropylamine product is fully deprotonated (free-base form), maximizing its partitioning into the organic DCE layer during extraction[2].
Isolation: Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography[2].
For the synthesis of chiral cyclopropylamines, chemical methods often require toxic transition metals. Alternatively, Reductive Aminases (RedAms), a subclass of Imine Reductases (IREDs) such as AspRedAm (from Aspergillus oryzae), offer a highly enantioselective, aqueous-based alternative[5],[6]. AspRedAm operates via a strictly ordered ter-bi kinetic mechanism: the NADPH cofactor binds first, followed by the ketone, and finally the cyclopropylamine[6].
Caption: Biocatalytic reductive amination cycle using AspRedAm and GDH cofactor recycling.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.0. Causality: A slightly basic pH ensures a sufficient concentration of the unprotonated cyclopropylamine nucleophile required for enzymatic imine formation[7].
Reaction Assembly: To 500 µL of the buffer, add 5 mM of the target ketone, 5-10 mM cyclopropylamine, 1 mM NADP⁺, 30 mM D-glucose, 0.7 mg/mL Glucose Dehydrogenase (GDH), and 1 mg/mL purified AspRedAm enzyme[7].
Incubation & Monitoring: Incubate at 25 °C with orbital shaking (220 rpm) for 24 hours[7].
Self-Validation Checkpoint: The GDH/Glucose recycling system consumes protons as it regenerates NADPH. A stable pH over the 24-hour period indicates a stalled reaction, whereas a slight acidification (requiring buffering) validates active enzymatic turnover.
Quench: Terminate the reaction by adding 30 µL of 10 M NaOH to denature the enzyme and free-base the product, followed by extraction with tert-butyl methyl ether (TBME)[7].
Quantitative Data & Reagent Comparison
To assist in experimental design, the following table summarizes the operational parameters and chemoselectivity of common reducing agents used in cyclopropylamine synthesis.
Reducing Agent
Typical Solvent
Optimal Temp.
Chemoselectivity
Risk of Cyclopropyl Ring-Opening
Primary Application
NaBH(OAc)₃ (STAB)
DCE, DCM
20–25 °C
High (Selective for iminium)
Low
Standard chemical synthesis of secondary cyclopropylamines.
NaBH₃CN
MeOH, THF
0 °C to 25 °C
High
Low
Acidic conditions; requires fume hood due to HCN gas risk.
NaBH₄
MeOH, EtOH
0 °C
Low (Reduces carbonyls)
Low
Only viable for isolated, pre-formed imines.
Pd/C + H₂
MeOH, EtOAc
25 °C to 50 °C
Moderate
High (5-20% cleavage)
Avoid for strained cyclopropyl systems.
AspRedAm (Enzyme)
Tris-HCl Buffer
25–30 °C
Very High (Enantioselective)
None
Asymmetric synthesis of chiral cyclopropylamines.
References
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications
Source: Longdom Publishing
URL:[Link]
Reductive aminations by imine reductases: from milligrams to tons
Source: PMC - NIH
URL:[Link]
The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt
Source: ACS Publications
URL:[Link]
Imine Reductases and Reductive Aminases in Organic Synthesis
Source: ACS Catalysis
URL:[Link]
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline
Source: Frontiers in Bioengineering and Biotechnology
URL:[Link]
Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Protocol (SOP)
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Compound: N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4)
Introduction & Scientific Rationale
In modern targeted oncology and immunology, the pyrimidine-4-amine scaffold is recognized as a "privileged structure," frequently deployed as a hinge-binding motif within the ATP-binding pocket of various kinases, including EGFR, AURKA, and Src[1]. N-Cyclopropyl-5-iodopyrimidin-4-amine (Formula: C7H8IN3; MW: 261.06 g/mol ) is a highly valued synthetic intermediate in this domain[2].
The structural logic behind this specific intermediate is threefold:
Pyrimidine Core: Forms critical bidentate hydrogen bonds with the kinase hinge region.
N-Cyclopropyl Group: Provides precise steric bulk that occupies adjacent hydrophobic sub-pockets while offering superior metabolic stability compared to linear alkyl chains.
C5-Iodine Vector: Acts as a highly reactive electrophilic handle. Because the carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, it undergoes rapid oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage scaffold diversification[3].
Structural role of N-Cyclopropyl-5-iodopyrimidin-4-amine in kinase inhibitor design.
Synthesized via the nucleophilic aromatic substitution (
) of 4-chloro-5-iodopyrimidine with cyclopropanamine[4], this compound requires rigorous analytical characterization to ensure batch-to-batch reproducibility, structural integrity, and the absence of process impurities that could poison downstream transition-metal catalysts.
Analytical Strategy & Workflow
To establish a self-validating analytical system, we employ orthogonal techniques. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is utilized for purity profiling and exact mass confirmation. Concurrently, Multinuclear Magnetic Resonance (
H and C NMR) is deployed for absolute structural elucidation.
Analytical workflow for the characterization of N-Cyclopropyl-5-iodopyrimidin-4-amine.
Experimental Protocols
Protocol A: UHPLC-ESI-MS for Purity and Mass Profiling
Causality & Logic:
The basicity of the pyrimidine nitrogens and the secondary amine makes Electrospray Ionization in positive mode (ESI+) the optimal ionization strategy, as the molecule readily accepts a proton to form an
ion. A reversed-phase C18 column is selected to resolve the target compound from unreacted 4-chloro-5-iodopyrimidine and potential des-iodo impurities. Formic acid (0.1%) is added to the mobile phase to suppress silanol interactions on the column and promote ionization.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds. Dilute a 10 µL aliquot into 990 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile) to achieve a 10 µg/mL working solution.
System Suitability: Inject a blank (Initial Mobile Phase) to ensure column equilibrium and absence of carryover.
Chromatographic Conditions:
Column: C18, 1.7 µm, 2.1 × 50 mm.
Column Temperature: 40 °C.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.5 mL/min.
Gradient Program:
0.0 - 0.5 min: 5% B
0.5 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 5.1 min: Return to 5% B (re-equilibration)
MS Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 350 °C, Mass Range m/z 100–600.
Table 1: Quantitative LC-MS Data Summary
Parameter
Expected Value / Observation
Analytical Significance
Retention Time ()
~1.4 - 1.6 min
Confirms lipophilicity profile relative to starting materials.
Target Mass ()
m/z 262.0
Validates the molecular formula ().
Isotope Pattern
Monoisotopic peak dominant
Confirms absence of Cl/Br (Iodine is monoisotopic, ).
UV Maxima ()
~245 nm, ~280 nm
Characteristic transitions of the pyrimidine ring.
Protocol B: Multinuclear NMR (
H and
C) for Structural Elucidation
Causality & Logic:
While MS confirms the mass, it cannot definitively prove regiochemistry. NMR is essential here. The
H NMR will confirm the successful incorporation of the cyclopropyl group (distinctive upfield multiplets). More importantly, the C NMR is critical for validating the C5-iodine bond. Due to the "heavy atom effect" of iodine, the C5 carbon experiences significant diamagnetic shielding, shifting its resonance unusually upfield (~80-90 ppm) compared to a standard aromatic carbon[5].
Step-by-Step Methodology:
Sample Preparation: Weigh 15–20 mg of the dried compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.
H NMR Acquisition:
Frequency: 400 MHz.
Scans: 16.
Relaxation Delay (D1): 1.0 s.
C NMR Acquisition:
Frequency: 100 MHz.
Scans: 512 (minimum, due to the quaternary nature of the pyrimidine carbons and the quadrupolar relaxation effects of iodine).
Relaxation Delay (D1): 2.0 s.
Table 2: Expected NMR Peak Assignments
Nucleus
Chemical Shift (, ppm)
Multiplicity & Integration
Structural Assignment
H
8.35
Singlet, 1H
Pyrimidine C2-H
H
8.15
Singlet, 1H
Pyrimidine C6-H
H
7.20
Broad Singlet, 1H
Amine N-H (Exchangeable)
H
2.85
Multiplet, 1H
Cyclopropyl CH
H
0.75
Multiplet, 2H
Cyclopropyl
H
0.55
Multiplet, 2H
Cyclopropyl
C
158.5, 156.2, 154.0
Quaternary / CH
Pyrimidine C2, C4, C6
C
~85.0
Quaternary
Pyrimidine C5 (Shielded by Iodine)
C
24.5
CH
Cyclopropyl CH
C
6.8
Cyclopropyl carbons
Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature. The defining feature is the C5 carbon signal at ~85 ppm.
Conclusion
The rigorous characterization of N-Cyclopropyl-5-iodopyrimidin-4-amine utilizing UHPLC-ESI-MS and multinuclear NMR ensures the structural fidelity of this critical building block. By confirming the integrity of the C5-iodine bond and the regiochemistry of the cyclopropylamine, researchers can confidently proceed to downstream palladium-catalyzed cross-coupling reactions, minimizing the risk of synthetic failure in complex kinase inhibitor campaigns.
References
Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase". PubMed Central (NIH). Available at:[Link]
Journal of Medicinal Chemistry. "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer". ACS Publications. Available at:[Link]
Application Note: N-Cyclopropyl-5-iodopyrimidin-4-amine in Late-Stage Drug Discovery
Introduction & Strategic Utility In modern medicinal chemistry, the design of kinase inhibitors and receptor modulators frequently relies on privileged heterocyclic scaffolds. N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
In modern medicinal chemistry, the design of kinase inhibitors and receptor modulators frequently relies on privileged heterocyclic scaffolds. N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4) has emerged as a highly versatile, orthogonally reactive intermediate for the synthesis of complex bicyclic heteroaryl compounds [1, 2].
The strategic value of this molecule lies in its dual-functional nature:
The C4-Cyclopropylamino Group: The cyclopropyl ring provides a rigid, sp²-like steric boundary that effectively occupies hydrophobic pockets (such as the gatekeeper region in kinases), while the adjacent secondary amine serves as a critical hydrogen bond donor.
The C5-Iodo Substituent: Iodine is the optimal leaving group for palladium-catalyzed oxidative addition. Because the pyrimidine ring is highly electron-deficient, utilizing an iodo-substituent allows cross-coupling reactions to proceed under milder conditions than those required for bromides or chlorides, thereby preventing thermal degradation of the heterocycle.
Physicochemical Profile
To ensure reproducibility in reaction design, the fundamental physicochemical properties of the intermediate are summarized below:
Property
Value
Chemical Name
N-Cyclopropyl-5-iodopyrimidin-4-amine
CAS Registry Number
1356055-13-4
Molecular Formula
C₇H₈IN₃
Molecular Weight
261.06 g/mol
Appearance
Yellow to off-white solid
Mass Spectrometry (ESI)
m/z = 262.0 [M+H]⁺
Solubility Profile
Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O
Divergent Synthetic Workflows
The true utility of N-Cyclopropyl-5-iodopyrimidin-4-amine is realized in its capacity to act as a central hub for divergent synthesis. Once the cyclopropylamine moiety is installed via Nucleophilic Aromatic Substitution (SₙAr), the C5 position can be functionalized through various Pd-catalyzed cross-coupling pathways to generate libraries of bioactive scaffolds [2].
Divergent synthetic workflows utilizing N-Cyclopropyl-5-iodopyrimidin-4-amine as a central hub.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. By understanding the causality behind the reagent selection, researchers can easily troubleshoot and scale these reactions.
Protocol A: Synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine via SₙAr [1]
This step exploits the electron-deficient nature of the pyrimidine ring. The C4-chloride is highly activated toward nucleophilic attack, while the C5-iodine remains untouched due to the lack of a transition metal catalyst.
Anhydrous N,N-Dimethylformamide (DMF) (0.6 M relative to substrate)
Step-by-Step Methodology:
Reaction Assembly: Charge a pressure-rated reaction vial with 4-chloro-5-iodopyrimidine and anhydrous DMF. Causality: DMF is a polar aprotic solvent that poorly solvates the amine nucleophile, thereby increasing its reactivity toward the electrophilic C4 position.
Base and Nucleophile Addition: Add cyclopropanamine followed by Cs₂CO₃. Causality: Cs₂CO₃ is utilized as a mild, bulky, non-nucleophilic base to scavenge the HCl byproduct. Using stronger bases (like NaOH) could lead to undesired hydrolysis of the pyrimidine core.
Heating: Seal the vial with a Teflon cap and heat at 90 °C for 3 hours.
In-Process Control: Monitor the reaction via LC-MS. The system is self-validating when the starting material (m/z 240) is completely replaced by the product peak (m/z 262.0 [M+H]⁺).
Workup: Cool to room temperature. Filter the mixture through a fritted funnel to remove inorganic salts, washing the filter cake with EtOAc.
Aqueous Extraction: Dilute the filtrate with H₂O and separate the layers. Wash the organic phase twice with H₂O. Causality: Multiple aqueous washes are critical to thoroughly partition the DMF into the aqueous layer, preventing it from interfering with downstream chromatography.
Recovery & Purification: Back-extract the combined aqueous phases with EtOAc (3X) to maximize yield. Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (20–70% EtOAc in hexanes) to afford the product as a yellow solid (Typical yield: 75–80%).
The C5-iodo group is sterically hindered by the adjacent C4-cyclopropylamine. Therefore, a catalyst with a large bite angle is required to force the reductive elimination step.
Reagents:
N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 equiv)
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (2.0 equiv)
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Degassing: In a Schlenk flask, combine 1,4-Dioxane and H₂O. Sparge the solvent mixture with N₂ gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
Reagent Addition: Add the pyrimidine intermediate, the boronic acid, and K₂CO₃ to the degassed solvent. Causality: Water is essential in the solvent mixture to dissolve the K₂CO₃, which subsequently coordinates with the boronic acid to form a reactive, electron-rich boronate complex necessary for the transmetalation step.
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of N₂. Causality: The dppf ligand's wide bite angle accelerates reductive elimination, overcoming the steric clash between the incoming aryl group and the C4-cyclopropylamine.
Reaction: Heat the mixture at 80 °C for 4–6 hours. Monitor via LC-MS until the m/z 262.0 peak is consumed.
Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Quantitative Data for C5-Functionalization Workflows
To guide synthetic planning, the table below summarizes the typical reaction parameters and expected yields for divergent cross-coupling reactions utilizing this specific intermediate scaffold [1, 3].
Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines
Source: Beilstein Journal of Organic Chemistry (2024, 20, 1069–1075)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
addressing solubility problems of N-Cyclopropyl-5-iodopyrimidin-4-amine in organic solvents
Answering the call of complex chemistry, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challen...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of complex chemistry, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of N-Cyclopropyl-5-iodopyrimidin-4-amine. As Senior Application Scientists, we have structured this resource to not only offer solutions but to illuminate the fundamental principles behind them, ensuring your experimental success.
Part 1: Foundational Understanding of N-Cyclopropyl-5-iodopyrimidin-4-amine
Before troubleshooting, it is crucial to understand the physicochemical characteristics of the molecule, as these properties are the primary determinants of its solubility behavior.
Molecular Structure and Properties
N-Cyclopropyl-5-iodopyrimidin-4-amine possesses a unique combination of functional groups that contribute to its mixed polarity profile:
Pyrimidine Core: A six-membered aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.[1][2]
Aminopyridine Moiety: The exocyclic amine group (-NH₂) is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group's basicity suggests that its solubility can be pH-dependent.[3]
Iodine Substituent: The iodine atom at the 5-position adds significant molecular weight and polarizability. It can participate in halogen bonding, a type of non-covalent interaction that can influence binding to target proteins and solubility.[1]
Cyclopropyl Group: This small, strained aliphatic ring is non-polar and rigid. It increases the lipophilicity of the molecule.[1][4]
This structural amalgam results in a molecule that is neither extremely polar nor entirely non-polar, which is the root of many of its solubility challenges in single-solvent systems.
This section provides quick answers to the most common initial queries.
Q1: What is the best starting solvent to try for dissolving N-Cyclopropyl-5-iodopyrimidin-4-amine?A1: There is no single "best" solvent. A good starting point is to test a small panel of solvents across the polarity spectrum. We recommend beginning with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as they are often effective for compounds with multiple hydrogen bond acceptors. For less polar options, Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
Q2: Why isn't my compound dissolving at room temperature?A2: Low solubility at ambient temperature is common for crystalline organic solids.[3] The energy required to break the crystal lattice forces of the solute may be greater than the energy released by its interaction with the solvent molecules. Gentle heating is a standard first step to increase solubility.[7][8]
Q3: Can I just add a small amount of acid to improve solubility?A3: Yes, this can be an effective strategy, particularly for polar protic solvents. The exocyclic amine group can be protonated by a small amount of a suitable acid (e.g., a drop of acetic acid or HCl in methanol). This forms a salt, which is often significantly more soluble in polar solvents. However, be aware that this will change the chemical nature of your compound, which may not be suitable for all subsequent reactions or analyses.[3]
Part 3: In-Depth Troubleshooting Guide
This guide addresses more complex solubility issues in a structured question-and-answer format.
Q4: I've tried heating the solution, but the compound precipitates out as soon as it cools. What's happening and how can I fix it?A4: This phenomenon is known as supersaturation followed by crystallization or precipitation. The increased thermal energy at higher temperatures allows the solvent to dissolve more solute than it can hold at room temperature.[9] Upon cooling, the solution becomes unstable, and the excess solute crashes out.
Causality: The solubility of most organic solids in organic solvents increases with temperature.[10] When the temperature drops, the thermodynamic equilibrium shifts, favoring the solid state. The rate of cooling significantly impacts the outcome; rapid cooling often leads to the formation of fine, amorphous precipitate, while slow cooling can promote the growth of larger crystals.
Solutions:
Use a Co-solvent System: The most robust solution is to find a solvent mixture in which the compound has adequate solubility at room temperature. A common strategy is to dissolve the compound in a "good" solvent (like DCM or THF) and then add a "poor," less polar solvent (an anti-solvent like heptane or hexane) dropwise until the solution just begins to turn cloudy (the saturation point). A small addition of the good solvent will clarify it again, creating a stable, saturated solution at room temperature.[11]
Fractional Crystallization: If your goal is purification, this property can be exploited. The process you've observed is the basis of recrystallization. To avoid it during routine experiments, ensure your solvent system is not at its saturation limit for the working temperature.[9]
Q5: Sonication helped a little, but the compound is still not fully dissolved. What are my next steps?A5: Sonication provides mechanical energy to break down solute aggregates, increasing the surface area available for dissolution.[3] If it's insufficient, it means the fundamental solvent-solute interactions are not favorable enough.
Causality: While sonication improves the rate of dissolution, it does not change the equilibrium solubility of the compound in that specific solvent at that temperature.[12]
Solutions:
Combine with Heating: Gently heat the solution in a warm water bath while sonicating. The combination of thermal and mechanical energy is often synergistic.
Switch to a Co-Solvent System: This is the most logical next step. The goal is to modify the polarity of the solvent to better match the solute.[13][14] For a moderately polar compound like this, a mixture of a polar aprotic solvent (e.g., acetonitrile) with a less polar solvent (e.g., THF) can be effective. See Protocol 2 for a systematic approach.
Verify Compound Purity: Impurities can sometimes significantly suppress solubility. If possible, verify the purity of your material using an analytical technique like HPLC or NMR.[3]
Q6: I need to run a reaction in a non-polar solvent like toluene, but N-Cyclopropyl-5-iodopyrimidin-4-amine has very poor solubility. What can I do?A6: This is a classic challenge. Forcing a polar compound into a non-polar solvent requires modifying the system's properties.
Causality: The principle of "like dissolves like" is at play. The polar pyrimidine and amine functionalities of your compound have weak interactions with the non-polar toluene molecules, making dissolution energetically unfavorable.
Solutions:
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used. The catalyst brings the reactant into the organic phase to react with your substrate, bypassing the need for high solubility.
High-Dilution Conditions: If the reaction kinetics allow, running the reaction under high-dilution conditions may keep the small required concentration of the substrate in solution.
Co-Solvent Approach: Introduce a minimal amount of a more polar, aprotic, and miscible co-solvent like THF or dioxane. This can increase the overall polarity of the medium just enough to dissolve the necessary amount of starting material without drastically altering the reaction environment.[15] Start with a 10:1 or 20:1 ratio of toluene to co-solvent and test solubility.
Part 4: Visualization & Protocols
Logical Workflow Diagrams
The following diagrams illustrate key decision-making processes for addressing solubility.
Caption: Systematic workflow for initial solubility testing.
Caption: Mechanism of solubility enhancement by co-solvency.
Experimental Protocols
Protocol 1: Systematic Solubility Screening
Preparation: Aliquot approximately 1-2 mg of N-Cyclopropyl-5-iodopyrimidin-4-amine into several small, labeled vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials).
Solvent Panel Selection: Prepare a panel of solvents with varying polarities. A recommended starting panel is:
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Acetonitrile (ACN)
Methanol (MeOH)
Toluene
Initial Test: To each vial, add 100 µL of a single solvent. Vortex or shake vigorously for 1 minute at room temperature.
Observation: Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
Intervention 1 (Sonication): Place the vials with undissolved solid into an ultrasonic bath for 5-10 minutes. Observe again.
Intervention 2 (Heating): For any remaining undissolved samples, warm them in a water bath to 40-50°C for 5-10 minutes. Caution: Use a fume hood, especially with volatile solvents like DCM. Observe while warm.
Data Recording: Record your observations in a table to guide further experiments.
Protocol 2: Developing a Binary Co-solvent System
This protocol aims to find a suitable mixture of a "good" solvent (one where the compound is highly soluble) and a "poor" solvent (one where it is insoluble or sparingly soluble).
Selection: Based on Protocol 1, select a good solvent (e.g., THF) and a miscible poor solvent (e.g., Heptane).
Dissolution: Dissolve a known quantity of the compound (e.g., 10 mg) in the minimum amount of the good solvent required for complete dissolution at room temperature. Let's call this Volume V_good.
Titration: Slowly add the poor solvent dropwise to the solution while stirring. Continue until you observe persistent cloudiness (turbidity). This is the saturation point. Record the volume of poor solvent added (V_poor).
Optimization: The optimal co-solvent ratio for a stable solution will be slightly richer in the good solvent than the ratio at the saturation point. A good starting point for your experiments is a ratio of V_good : 0.9 * V_poor.
Verification: Prepare a fresh solution using this calculated ratio to confirm that your compound remains dissolved at the desired concentration and temperature.
Part 5: Solvent Selection Data
The choice of solvent is governed by its physical properties. The following table provides data for common laboratory solvents to aid in your selection process.[16]
Solvent
Polarity Index
Dielectric Constant (20°C)
Boiling Point (°C)
n-Heptane
0.1
1.9
98
Toluene
2.4
2.4
111
Dichloromethane (DCM)
3.1
9.1
40
Tetrahydrofuran (THF)
4.0
7.5
66
Ethanol
4.3
24.5
78
Acetonitrile (ACN)
5.8
37.5
82
Dimethylformamide (DMF)
6.4
36.7
153
Dimethyl Sulfoxide (DMSO)
7.2
46.7
189
References
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1). [Link]
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641–644. [Link]
Sugita, M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 264–273. [Link]
Kumar, R., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(6), 1-10. [Link]
Montecalvo, D., & Cosby, P. (2021, September 7). In general, the solubility of solids increases with temperature. Quora. [Link]
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
Tiew, K. C., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 6(10), 187-192. [Link]
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(18), 4150. [Link]
ResearchGate. (2025, August 10). What Variables Affect Solubility?. [Link]
National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem. [Link]
Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(3), 329–332. [Link]
AA Blocks. (n.d.). 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine. [Link]
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
Technical Support Center: Purification of N-Cyclopropyl-5-iodopyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a robust, field-proven framework...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a robust, field-proven framework for isolating and purifying N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4)[1].
This intermediate is critical in the synthesis of complex kinase inhibitors. However, its pyrimidine core, cyclopropylamine moiety, and labile iodine atom present unique purification challenges. This guide moves beyond a simple step-by-step list; it explains the causality behind each operational choice, ensuring your workflow is a self-validating system.
Workflow Visualization
The following diagram outlines the optimized sequence from crude reaction mixture to isolated pure product.
Figure 1: Standard purification workflow for N-Cyclopropyl-5-iodopyrimidin-4-amine.
Standard Operating Procedure (SOP)
This self-validating protocol is adapted from validated literature procedures for a standard 1.66 mmol scale synthesis[2].
Step 1: Primary Filtration
Action: Filter the crude reaction mixture (cooled to room temperature) through a disposable fritted funnel. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc)[2].
Causality: The synthesis utilizes Cesium Carbonate (Cs₂CO₃) as a base. Filtration removes these insoluble inorganic salts early, preventing emulsions during the aqueous workup.
Validation: The filter cake should be white/off-white. If it is heavily colored, product is trapped; continue washing with EtOAc until the filtrate runs clear.
Step 2: Aqueous Workup for DMF Removal
Action: Dilute the filtrate with H₂O and separate the layers. Wash the organic phase with H₂O twice (2X)[2].
Causality: The reaction is run in N,N-dimethylformamide (DMF). DMF causes severe band-broadening and alters retention factors (
) in normal-phase silica chromatography. Washing with water effectively partitions the highly polar DMF out of the organic layer.
Step 3: Exhaustive Back-Extraction
Action: Back-extract the combined aqueous phases with EtOAc three times (3X)[2].
Causality: N-Cyclopropyl-5-iodopyrimidin-4-amine contains a secondary amine and a pyrimidine ring, giving it partial aqueous solubility—especially when residual DMF acts as a co-solvent.
Validation: Do not discard the aqueous layer immediately. Run a rapid LCMS on the final aqueous waste. If the target mass (m/z 262.0) is absent, the extraction is validated as complete.
Step 4: Drying and Concentration
Action: Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford an orange residue[2]. Dissolve this crude material in a minimal amount of Dichloromethane (CH₂Cl₂)[2].
Causality: CH₂Cl₂ is chosen for loading because it provides excellent solubility for the crude orange residue without severely disrupting the initial hexanes-heavy chromatography gradient.
Step 5: Automated Silica Gel Chromatography
Action: Purify using an ISCO machine (or equivalent automated flash system) utilizing a 40 g silica column at a 40 mL/min flow rate. Apply a gradient of 20-70% EtOAc in hexanes over 19 minutes[2].
Result: The pure product elutes at approximately 13.5 minutes and yields a yellow solid (~79% yield)[2].
Quantitative Data & Validation Metrics
To ensure experimental reproducibility, cross-reference your analytical results with the validated parameters in the tables below.
Figure 2: Diagnostic logic tree for resolving low isolation yields.
Q: My isolated yield is significantly lower than the expected 79%. Where did I lose the product?A: The most common failure point is the aqueous workup. Because of the pyrimidine nitrogen atoms, the product has a partition coefficient that can be heavily skewed by residual DMF. If you only extract once, the DMF acts as a co-solvent, pulling the product into the aqueous layer.
Action: Always perform the 3X EtOAc back-extraction[2]. Validate by running LCMS on the aqueous waste layer before discarding.
Q: I am observing co-elution of an impurity at ~13.5 minutes. What is it, and how do I resolve it?A: This is almost certainly unreacted starting material (4-chloro-5-iodopyrimidine). Both the starting material and the product are halogenated pyrimidines with similar
values on normal-phase silica.
Action: Ensure the preceding reaction goes to absolute completion (typically 3 hours at 90°C in a sealed vial)[2]. If co-elution has already occurred, switch to reverse-phase preparative HPLC; the cyclopropylamine moiety's polarity will easily differentiate the product from the chloro-starting material on a C18 column.
Q: My product is showing signs of dehalogenation (loss of iodine) during concentration. Why?A: The C-I bond at the 5-position of the pyrimidine ring is highly susceptible to homolytic cleavage. Prolonged exposure to ambient light or excessive heat during rotary evaporation can induce dehalogenation.
Action: Keep the rotary evaporator water bath below 40°C. Store the final purified yellow solid in amber glass vials flushed with argon or nitrogen.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica for the primary purification?A: Yes, but normal-phase ISCO chromatography is highly recommended for the primary scale-up (e.g., using a 40g column for a 1.6 mmol scale)[2]. Reverse-phase is excellent for final polishing, but the requirement to lyophilize or extract the product out of large volumes of water/acetonitrile makes it tedious and time-consuming for intermediate stages.
Q: Why is cesium carbonate (Cs₂CO₃) chosen over organic bases like triethylamine (TEA) for the synthesis preceding this purification?A: Cs₂CO₃ provides a heterogeneous basic environment that effectively scavenges the HCl generated during the substitution reaction[2]. Because it is insoluble in the organic phase, it can be easily removed via simple filtration (Step 1). If TEA were used, it would form triethylamine hydrochloride, a soluble organic salt that complicates the organic phase and requires much harsher acidic aqueous washing—which could protonate and sequester your target product.
optimizing reaction conditions for coupling with N-Cyclopropyl-5-iodopyrimidin-4-amine
Welcome to the Advanced Technical Support Center for the functionalization of N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4). This guide is engineered for drug development professionals and synthetic chemists...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the functionalization of N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4). This guide is engineered for drug development professionals and synthetic chemists encountering bottlenecks during Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Negishi) at the highly reactive C5 position[1].
Because pyrimidines are electron-deficient and the C4 position bears a coordinating secondary amine, researchers frequently encounter catalyst poisoning, hydrodehalogenation, and sluggish transmetalation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.
Mechanistic Reactivity & Pathway Analysis
The C5-I bond in pyrimidines is highly polarizable and represents the most reactive electrophilic site for Pd(0) oxidative addition[2]. However, the adjacent N-cyclopropyl amine introduces a competing dynamic: the nitrogen lone pair can chelate the Pd(II) intermediate, stalling the catalytic cycle.
Catalytic pathways and failure modes for C5-functionalization of 5-iodopyrimidin-4-amines.
Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling is stalling at 40% conversion, and I see unreacted starting material. Why is the catalyst dying?
The Causality: You are likely using a standard monodentate ligand like
. The secondary amine (N-cyclopropyl) at the C4 position is sufficiently nucleophilic to displace labile triphenylphosphine ligands from the oxidative addition complex. This forms a stable, unreactive Pd-amine chelate (catalyst poisoning).
The Solution: Switch to a bidentate ligand with a wide bite angle, such as dppf (), or a bulky electron-rich Buchwald ligand like XPhos . Bidentate ligands create a tighter coordination sphere that sterically and electronically prevents the secondary amine from binding to the metal center.
Q2: I am observing significant hydrodehalogenation (the iodine is replaced by a hydrogen). How do I prevent this?
The Causality: Hydrodehalogenation (forming N-cyclopropylpyrimidin-4-amine) occurs when the
oxidative addition complex forms quickly, but the subsequent transmetalation step is too slow. If the Pd complex sits idle, it can undergo protodepalladation (often exacerbated by protic solvents or water) or -hydride elimination if aliphatic alcohols are present.
The Solution:
Accelerate Transmetalation: Increase the nucleophilicity of the boronic acid by using a stronger base (e.g.,
Reduce Water Content: Shift your solvent system from 1:1 Dioxane/Water to 4:1 or 5:1 Dioxane/Water to minimize protodepalladation pathways[2].
Q3: I am trying to perform a Stille coupling, but the reaction fails entirely. Should I protect the amine?
The Causality: Stille couplings with 5-iodopyrimidin-4-amines are notoriously difficult because the organostannane transmetalation is inherently slower than boronic acids, giving the free amine ample time to poison the catalyst or undergo side reactions[3].
The Solution: Yes, temporary protection is highly recommended here. Use in situ protection or pre-treat the substrate with Di-tert-butyl dicarbonate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) to form the N-Boc-N-cyclopropyl derivative. The bulky Boc group withdraws electron density from the nitrogen and provides extreme steric shielding, allowing Negishi or Stille couplings to proceed smoothly.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and experimental outcomes for N-Cyclopropyl-5-iodopyrimidin-4-amine coupling.
Catalyst / Ligand System
Base & Solvent
Target Reaction
Typical Yield
Primary Failure Mode / Limitation
(5 mol%)
, Dioxane/
Suzuki-Miyaura
30 - 50%
Catalyst poisoning via amine chelation
(5 mol%)
, Toluene/
Suzuki-Miyaura
80 - 95%
None (Bidentate ligand prevents chelation)
/ CuI
, DMF
Sonogashira
70 - 85%
Homocoupling of alkyne (Glaser coupling)
/ XPhos
, Dioxane
Buchwald-Hartwig
< 10%
C5-I undergoes premature reduction
(10 mol%)
CsF, DMF (Anhydrous)
Stille
10 - 20%
Sluggish transmetalation; requires Boc-protection
Validated Experimental Protocols
These protocols are designed as self-validating systems. The specific workup steps account for the basicity of the pyrimidine ring, ensuring you do not lose your product in the aqueous layer during extraction.
This protocol utilizes a bidentate ligand to prevent amine-induced catalyst poisoning.
Setup: To an oven-dried 20 mL microwave vial, add N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 equiv, 1.0 mmol, 261 mg), the desired aryl boronic acid (1.3 equiv, 1.3 mmol), and anhydrous
(2.5 equiv, 2.5 mmol).
Catalyst Addition: Add
adduct (0.05 equiv, 5 mol%).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL total). Seal the vial with a Teflon-lined crimp cap. Sparge the suspension with Argon for 5 minutes.
Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours. Self-Validation Check: The reaction mixture should turn from a reddish-orange suspension to a dark, homogenous solution. A black precipitate (Pd black) indicates catalyst decomposition, usually meaning the degassing was insufficient.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with half-saturated brine (15 mL). Critical: Do not use acidic washes (e.g., 1M HCl), as the N-cyclopropyl pyrimidine product will protonate and partition into the aqueous layer.
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel chromatography (Gradient: 20% to 70% EtOAc in Hexanes).
This protocol utilizes strictly anhydrous conditions to prevent alkyne hydration and protodepalladation.
Setup: In a Schlenk flask under Argon, dissolve N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and Triethylamine (5.0 equiv, 5.0 mmol).
Catalyst/Cocatalyst: Add
(0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%). Stir for 5 minutes at room temperature.
Reaction: Heat to 60 °C for 3-5 hours. Self-Validation Check: The rapid formation of a white/yellow precipitate (Triethylammonium iodide) within the first 30 minutes is a positive visual indicator that oxidative addition and halide displacement are occurring.
Workup: Quench with saturated aqueous
(10 mL) to complex the copper salts (solution will turn blue). Extract with EtOAc (3 x 15 mL), wash organics with water (3 x 10 mL) to remove DMF, dry, and concentrate.
References
Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity
MDPI / Semantic Scholar (2019). Details the specific mechanistic challenges of Stille and Negishi cross-couplings on 5-iodopyrimidin-4-amines, including the failure modes of unshielded amines and the successful implementation of in situ Boc-protection strategies.
URL:[Link]
assessing the stability of N-Cyclopropyl-5-iodopyrimidin-4-amine under experimental conditions
Welcome to the Technical Support Center for N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) . This highly functionalized building block is widely utilized by medicinal chemists and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) . This highly functionalized building block is widely utilized by medicinal chemists and drug development professionals as a critical intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the synthesis of kinase inhibitors and novel therapeutics.
Due to the inherent lability of the carbon-iodine (C–I) bond and the electronic properties of the pyrimidine core, researchers frequently encounter stability challenges during storage, reaction setup, and biological assay development. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated experimental protocols to ensure the integrity of your workflows.
Part 1: Troubleshooting & FAQ Guide
Q1: Why is my stock solution of N-Cyclopropyl-5-iodopyrimidin-4-amine turning yellow or brown over time?
The Causality: This discoloration is a classic macroscopic indicator of photolytic degradation. Aryl iodides possess a relatively weak carbon-iodine bond dissociation energy (BDE), typically measured around 213 ± 10 kJ/mol [1]. When exposed to ambient ultraviolet (UV) or visible light, the C–I bond undergoes homolytic cleavage. This single-electron transfer (SET) event generates a highly reactive pyrimidinyl radical and an iodine radical (I•) [2]. The iodine radicals rapidly dimerize in solution to form molecular iodine (I
), which imparts the characteristic yellow-to-brown color.
The Solution:
Always store the compound in opaque or amber glass vials.
Prepare solutions using actinic (low-actinic) glassware.
Purge solvents with an inert gas (Argon or N
) prior to dissolution. Dissolved oxygen can act as a radical propagator, accelerating the degradation cascade.
Q2: I am observing significant deiodination (mass loss of -126 Da) during my cross-coupling reaction setup before heating. How do I prevent this?
The Causality: Premature protodeiodination in transition-metal catalysis often occurs when the palladium or copper catalyst is activated in the presence of the aryl iodide and a base, but before the transmetalating agent (e.g., boronic acid, alkyne) is fully solubilized or added [3]. The 5-iodopyrimidine motif is highly electrophilic. If the catalytic cycle stalls after oxidative addition, the intermediate Pd-aryl complex can undergo off-cycle protodeiodination mediated by trace moisture or the amine base.
The Solution:
Order of Addition: Add the transition-metal catalyst last, immediately prior to initiating heating.
Solvent Degassing: Utilize the freeze-pump-thaw method for your solvents to ensure zero oxygen interference, which can induce unwanted radical pathways.
Q3: Is the pyrimidine core susceptible to nucleophilic degradation or hydrolysis under basic conditions?
The Causality: Generally, pyrimidines are electron-deficient and prone to Nucleophilic Aromatic Substitution (S
Ar) at the 2- and 6-positions. However, in N-Cyclopropyl-5-iodopyrimidin-4-amine, the cyclopropylamine group at the 4-position donates electron density into the ring via the nitrogen lone pair (resonance stabilization). This partially deactivates the ring toward nucleophilic attack.
The Solution: The compound is stable in mild bases (e.g., KCO, CsCO) used in typical coupling reactions. However, prolonged exposure to strong aqueous nucleophiles (e.g., >1M NaOH) at elevated temperatures (>60°C) will eventually overcome this resonance stabilization, leading to hydrolysis.
Q4: For drug development: Will this 5-iodo motif be metabolically stable in in vivo biological assays?
The Causality: If you are using this compound as a biological probe rather than a synthetic intermediate, be aware of enzymatic deiodination. Mammalian iodothyronine deiodinases (DIOs)—selenoenzymes responsible for regulating thyroid hormones—can catalyze the reductive elimination of iodine from aryl iodides [4]. The susceptibility to DIOs is correlated with the magnitude of the σ-hole on the iodine atom.
The Solution: If rapid in vivo clearance via deiodination is observed, consider substituting the iodine with a bioisosteric group (e.g., -CF
or -Cl) once the desired chemical space has been explored, or utilize in vitro microsomal stability assays early in your pipeline to quantify the deiodination rate.
Part 2: Mechanistic Workflows & Visualizations
To fully understand the handling requirements, it is critical to visualize the degradation pathways and the standardized testing workflows.
Diagram 1: Photolytic Degradation Pathway
The following diagram illustrates the radical-mediated breakdown of the compound upon light exposure, explaining the causality behind the visual discoloration (I
formation).
Caption: Photolytic degradation pathway of 5-iodopyrimidines leading to deiodination and iodine gas formation.
Diagram 2: Experimental Workflow for Stability Assessment
To ensure trustworthiness in your internal quality control, utilize this self-validating experimental system. The inclusion of a dark control is mandatory to isolate photolytic variables from thermal/solvent variables.
Caption: Standardized experimental workflow for assessing the photolytic and thermal stability of aryl iodides.
Part 3: Quantitative Data & Experimental Protocols
Stability Matrix
The following table summarizes the expected stability profile of N-Cyclopropyl-5-iodopyrimidin-4-amine (formulated at 1 mg/mL in HPLC-grade Acetonitrile) under various environmental stressors.
This protocol provides a self-validating method to assess the specific light sensitivity of your batch.
Step 1: Stock Preparation
Accurately weigh 10.0 mg of N-Cyclopropyl-5-iodopyrimidin-4-amine.
Dissolve in 10.0 mL of degassed, HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
Sonicate for 2 minutes to ensure complete dissolution.
Step 2: Aliquoting and Stress Application
Transfer 1.0 mL aliquots into three separate clear glass HPLC vials (Test Group) and three amber glass vials wrapped in aluminum foil (Control Group).
Place all vials in a photostability chamber equipped with a broad-spectrum UV/Vis lamp (mimicking ICH Q1B guidelines).
Expose the vials for 24 hours at a controlled temperature of 25°C.
Step 3: Quenching and Analysis
Remove vials from the chamber. Observe and record any macroscopic changes (e.g., yellowing in the clear vials).
Dilute 100 µL of each sample with 900 µL of mobile phase (Water/MeCN).
Proceed immediately to Protocol 2.
Protocol 2: RP-HPLC-UV Method for Purity Assessment
To accurately quantify the deiodination rate, use the following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) parameters.
Column: C18, 4.6 x 150 mm, 3 µm particle size (e.g., Luna or XBridge).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0–2 min: 10% B
2–10 min: Linear ramp to 90% B
10–12 min: Hold at 90% B
12–15 min: Return to 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Optimal for pyrimidine ring absorption).
Expected Retention: The intact N-Cyclopropyl-5-iodopyrimidin-4-amine will elute later than the deiodinated degradant (N-Cyclopropylpyrimidin-4-amine) due to the lipophilicity of the heavy iodine atom.
References
RSC Publishing. (2024). Modern photo- and electrochemical approaches to aryl radical generation. Chemical Science. Retrieved from[Link]
ACS Publications. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Retrieved from[Link]
National Institutes of Health (NIH). (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrinology. Retrieved from[Link]
Troubleshooting
monitoring N-Cyclopropyl-5-iodopyrimidin-4-amine reactions by TLC and LC-MS
Title: Technical Support Center: Reaction Monitoring of N-Cyclopropyl-5-iodopyrimidin-4-amine Executive Summary Welcome to the Technical Support Center for the analysis, troubleshooting, and reaction monitoring of N-Cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Reaction Monitoring of N-Cyclopropyl-5-iodopyrimidin-4-amine
Executive Summary
Welcome to the Technical Support Center for the analysis, troubleshooting, and reaction monitoring of N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS: 1356055-13-4) [3]. This guide is engineered for researchers executing palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions on this privileged pyrimidine scaffold.
System Architecture: The Analyte Profile
Before troubleshooting, it is critical to understand the molecule's structural impact on analytical techniques:
Basic Nitrogens: The pyrimidine core and the secondary cyclopropylamine group render the molecule basic. This leads to strong, problematic interactions with acidic stationary phases.
C5-Iodine: Iodine is a massive, highly polarizable, monoisotopic halogen (127I). It significantly increases the compound's lipophilicity (extending C18 retention times) and provides a highly reactive handle for oxidative addition in cross-coupling reactions [4].
The Problem: Severe Streaking and Tailing
When monitoring the consumption of N-Cyclopropyl-5-iodopyrimidin-4-amine, researchers frequently observe severe streaking on standard normal-phase silica gel plates, making it impossible to calculate an accurate Retention Factor (Rf).
The Causality:
Silica gel surface chemistry is dominated by acidic silanol groups (Si-OH). The lone pairs on the pyrimidine nitrogens and the secondary amine interact strongly via hydrogen bonding and ionic interactions with these silanols. This uneven, high-affinity binding disrupts the partition equilibrium, causing the compound to drag across the plate rather than eluting as a discrete spot[1].
The Solution: Silanol Deactivation
To achieve sharp, quantifiable spots, the mobile phase must include a basic modifier. Triethylamine (TEA) or ammonium hydroxide acts as a competitive binder, neutralizing the acidic silanol sites before the analyte can interact with them [1].
Table 1: Quantitative Comparison of TLC Solvent Systems
Solvent System
Modifier
Analyte Spot Shape
Expected Rf
Resolution from Product
Hexane / EtOAc (1:1)
None
Severe Streaking
0.10 - 0.40
Poor (Co-elution common)
Hexane / EtOAc (1:1)
1% TEA (v/v)
Sharp, Circular
~0.35
Excellent
DCM / MeOH (95:5)
None
Moderate Tailing
~0.25
Moderate
DCM / MeOH (95:5)
1% NH₄OH (aq)
Sharp
~0.40
Excellent
Protocol: Step-by-Step TLC Plate Preparation & Development
Solvent Preparation: Prepare 10 mL of the mobile phase (e.g., 50% EtOAc in Hexanes). Add 100 µL of Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.
Chamber Saturation: Place the modified solvent into the TLC chamber. Add a piece of filter paper to aid vapor saturation. Seal and wait 5 minutes.
Plate Pre-treatment (Critical): For highly sensitive separations, pre-run the TLC plate in the 1% TEA solvent, then dry it completely before spotting. This pre-coats the silica with TEA.
Spotting: Spot the reaction mixture, the pure N-Cyclopropyl-5-iodopyrimidin-4-amine reference, and a co-spot. Ensure spots are <2 mm in diameter.
Development & Visualization: Develop the plate. Visualize under short-wave UV light (254 nm). The pyrimidine ring is highly UV-active due to its conjugated π-system.
Module 2: LC-MS Analytical Workflows
The Problem: Adduct Formation and Signal Suppression
During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, researchers may observe complex spectra, missing molecular ions, or split peaks.
The Causality:
Electrospray Ionization (ESI) is a soft ionization technique where the analyte is desolvated from a charged droplet. Because N-Cyclopropyl-5-iodopyrimidin-4-amine is basic, it readily accepts a proton to form [M+H]+. However, in the presence of ambient sodium or potassium (common in glassware or biological buffers), the analyte can form[M+Na]+ or [M+K]+ adducts, splitting the ion current and reducing the primary signal intensity [2]. Furthermore, the lack of an M/M+2 isotope pattern for iodine means researchers must rely heavily on the exact mass defect to confirm the presence of the iodine atom.
Table 2: LC-MS ESI+ Diagnostic Ion Table for C7H8IN3
Ion Species
Formula
Exact Mass (m/z)
Relative Abundance
Diagnostic Notes
Protonated Ion
[C7H8IN3 + H]+
262.0
100% (Base Peak)
Primary target for Reaction Monitoring
Sodium Adduct
[C7H8IN3 + Na]+
284.0
5 - 20%
Suppressed by using 0.1% Formic Acid
De-iodinated Frag
[C7H8N3]+
134.1
Variable
In-source fragmentation (loss of I•)
Protocol: Step-by-Step LC-MS Reaction Monitoring
Sample Quenching: Extract a 10 µL aliquot from the reaction vessel. Quench immediately by diluting into 990 µL of LC-MS grade Acetonitrile/Water (1:1) to halt the palladium-catalyzed reaction.
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove precipitated palladium black and inorganic base.
Mobile Phase Selection: Use Mobile Phase A: Water + 0.1% Formic Acid, and Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acidic environment ensures the pyrimidine is fully protonated, driving the equilibrium toward [M+H]+ and suppressing sodium adducts[2].
Gradient Execution: Run a fast gradient (e.g., 5% B to 95% B over 3 minutes) on a C18 column. The iodine atom provides significant hydrophobicity, so expect elution in the organic-rich phase of the gradient.
Reaction Monitoring Workflows & Logic Maps
The following diagrams illustrate the logical flow of ionization in the MS source and the holistic reaction monitoring workflow.
Electrospray Ionization (ESI+) pathways for N-Cyclopropyl-5-iodopyrimidin-4-amine.
Dual-modal reaction monitoring workflow for cross-coupling reactions.
Frequently Asked Questions (Troubleshooting)
Q: I see a major peak at m/z 136.1 in my LC-MS instead of my expected cross-coupling product. What happened?A: You are likely observing hydrodehalogenation (protodeiodination). In palladium-catalyzed reactions, if the transmetalation step is slow (e.g., due to inactive boronic acid or poor base solubility), the Pd-intermediate can undergo reductive elimination with a proton source, replacing the iodine with a hydrogen [4]. Ensure your reagents are rigorously degassed and your base is fully soluble.
Q: My TLC shows the starting material is consumed, but LC-MS shows a massive peak at m/z 262.0. Why the discrepancy?A: N-Cyclopropyl-5-iodopyrimidin-4-amine has a very high ionization efficiency in ESI+ due to its basicity. Even trace amounts of unreacted starting material (invisible on TLC due to the detection limit of UV) can produce a massive, saturated signal in the mass spectrometer. Rely on the UV chromatogram (PDA/DAD detector) on your LC-MS for accurate relative quantitation, not the Total Ion Chromatogram (TIC).
Q: Can I use normal-phase flash chromatography to purify this compound instead of reverse-phase?A: Yes, but standard bare silica columns will result in severe tailing for the same reasons observed in TLC. You must either use an amine-functionalized (NH2) stationary phase or add a volatile basic modifier (like 0.1% to 1% triethylamine) to your normal-phase eluents [1].
References
The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International.[Link]
Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. MDPI.[Link]
Optimization
Technical Support Center: Suppressing Hydrodehalogenation in Iodinated Aromatic Cross-Couplings
Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I frequently encounter researchers struggling with a common, yield-destroying side reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I frequently encounter researchers struggling with a common, yield-destroying side reaction: hydrodehalogenation . When working with highly reactive iodinated aromatic compounds, the formation of the des-iodo byproduct (Ar-H) can quickly outcompete your desired cross-coupling pathway.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of dehalogenation, provide self-validating protocols, and equip you with the logical frameworks needed to rescue your syntheses.
Mechanistic Insights: The "Why" Behind Dehalogenation
To solve hydrodehalogenation, we must first understand its origin. In any standard Suzuki, Heck, or Buchwald-Hartwig coupling, the catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination 1.
The propensity for dehalogenation strictly follows the order of halide reactivity: I > Br > Cl2. Because iodoarenes undergo oxidative addition almost instantaneously, they flood the catalytic cycle with the highly reactive Ar-Pd(II)-I intermediate.
If the subsequent transmetalation step is sluggish—often due to steric hindrance, unoptimized base selection, or poor nucleophile solubility—the Ar-Pd(II)-I complex stalls. During this prolonged lifetime, it becomes susceptible to off-cycle ligand exchange. The iodine ligand is displaced by a hydride source (derived from alcoholic solvents, aliphatic amines, or trace moisture). This forms a transient, highly unstable palladium-hydride (Ar-Pd(II)-H) species, which undergoes rapid, irreversible reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst 2.
Visualizing the Competing Pathways
Caption: Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why are my iodinated aromatics dehalogenating while the exact same conditions work perfectly for bromides?A1: Kinetics. Iodoarenes undergo oxidative addition significantly faster than bromoarenes. This rapid first step creates a bottleneck at the transmetalation stage. If your boronic acid or amine isn't ready to react immediately, the long-lived Ar-Pd(II)-I complex has ample time to find a hydride source in your reaction mixture.
Q2: How do my solvent and base choices inadvertently cause hydrodehalogenation?A2: Alcoholic solvents (like ethanol or methanol) and aliphatic amine bases (like triethylamine) possess highly reactive
-hydrogens. When strong bases (like NaOEt or NaOH) are used, they facilitate the coordination of these alkoxides/amines to the palladium center. Once coordinated, they undergo -hydride elimination, directly transferring a hydride to the palladium and sealing the fate of your substrate as a dehalogenated byproduct.
Q3: Which ligand architectures actively suppress this side reaction?A3: You must use ligands that do two things simultaneously: stabilize the Pd(II) intermediate and force rapid reductive elimination. Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) are exceptional at this 3. Their electron richness prevents the catalyst from decomposing, while their immense steric bulk physically forces the aryl group and the nucleophile together, accelerating the desired cross-coupling and outcompeting the off-cycle hydride transfer 4.
Troubleshooting Logic & Decision Matrix
When faced with high levels of dehalogenation, do not change all variables at once. Follow this systematic logic tree to isolate and eliminate the hydride source.
Caption: Step-by-step troubleshooting logic to systematically eliminate hydrodehalogenation.
Quantitative Impact of Reaction Parameters
To illustrate the causality of parameter selection, the following table summarizes the quantitative impact of specific condition changes on the ratio of desired cross-coupled product (Ar-R) to the hydrodehalogenated byproduct (Ar-H) in a standard iodoarene Suzuki coupling.
Reaction Parameter
Condition A (High Dehalogenation)
Condition B (Optimized)
Impact on Ar-R : Ar-H Ratio
Mechanistic Rationale
Solvent
Ethanol / Water
Toluene / Water
Shifts from 40:60 to 95:5
Eliminates -hydride elimination from alkoxide intermediates.
Base
NaOEt or NaOH
K₃PO₄ or Cs₂CO₃
Shifts from 50:50 to 98:2
Milder bases prevent excessive hydroxide/alkoxide coordination to Pd(II).
Ligand
PPh₃ (Triphenylphosphine)
XPhos or SPhos
Shifts from 30:70 to 99:1
Steric bulk accelerates reductive elimination; electron richness stabilizes Pd(II).
Temperature
120 °C
80 °C
Shifts from 70:30 to 90:10
Lower thermal energy reduces the rate of off-cycle hydride transfer.
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling for Iodoarenes
This protocol is engineered specifically for iodoarenes. It incorporates built-in validation checkpoints to ensure you are actively suppressing the Pd-H pathway at every step.
Objective: Achieve >95% cross-coupling yield with <5% hydrodehalogenation.
Step 1: Rigorous Degassing and Dry Reagent Assembly
Action: Charge a flame-dried Schlenk flask with the iodoarene (1.0 equiv), boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1 mol%), and XPhos (2.4 mol%).
Causality: K₃PO₄ is chosen over NaOH to prevent hydroxide-mediated Pd-H formation. XPhos provides the necessary steric bulk to force rapid reductive elimination.
Validation Checkpoint: The solid mixture must be free-flowing. Clumping indicates moisture in the base, which will act as a primary hydride source. If clumped, discard and use freshly desiccated base.
Step 2: Solvent Addition under Inert Atmosphere
Action: Evacuate and backfill the flask with Argon three times. Add anhydrous, rigorously degassed Toluene (0.2 M) via syringe.
Causality: Toluene lacks
-hydrogens, completely shutting down the solvent-mediated -hydride elimination pathway that plagues alcoholic solvents.
Validation Checkpoint: Upon mild warming, the solution color should transition to a deep red/orange (indicating the active Pd(0)-XPhos complex). A rapid shift to black indicates Pd aggregation (palladium black) and catalyst death, usually due to oxygen ingress.
Step 3: Controlled Heating and Kinetic Monitoring
Action: Heat the reaction strictly to 80 °C. Do not exceed 100 °C.
Causality: Elevated temperatures exponentially increase the rate of side reactions. 80 °C is the kinetic "sweet spot" for XPhos-mediated transmetalation without providing the activation energy required for off-cycle decomposition.
Validation Checkpoint: Take a 50 µL aliquot at 30 minutes. Run a rapid GC-MS or LC-MS. If the Ar-H mass peak is present at >5% relative to the starting material, your system has a hidden hydride source (likely amine contamination in your starting material). If Ar-H is <5%, proceed to completion (typically 2-4 hours).
Step 4: Quenching and Workup
Action: Cool to room temperature immediately upon completion. Filter the crude mixture through a short pad of silica/Celite, eluting with ethyl acetate.
Causality: Rapid removal of the active catalyst prevents post-reaction degradation or late-stage dehalogenation during rotary evaporation.
References
BenchChem. "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Tech Support.2
National Institutes of Health (PMC). "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes."3
National Science Foundation (NSF PAR). "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway." 4
A Comparative Guide to N-Cyclopropyl-5-iodopyrimidin-4-amine and Other Pyrimidine-Based Inhibitors
Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] Its structural resemblance to the nucleobases of DNA and RNA makes it a privileged structure for the design of enzyme inhibitors.[2] This guide provides an in-depth technical comparison of N-Cyclopropyl-5-iodopyrimidin-4-amine, a representative of a novel class of pyrimidine derivatives, with other established pyrimidine-based inhibitors targeting different cellular pathways.
For the purpose of this guide, we will focus on the closely related and more extensively studied analog, N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine , as a proxy for which biological data is more readily available. This will allow for a more substantive comparison of its potential as a Dihydrofolate Reductase (DHFR) inhibitor against other classes of pyrimidine-based therapeutics, such as the kinase inhibitors Osimertinib, Alisertib, and Barasertib.
This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways.
Chapter 1: N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine: A Dihydrofolate Reductase Inhibitor Candidate
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a substituted pyrimidine with unique structural features that suggest its potential as a specific enzyme inhibitor. The molecule's design incorporates several key functional groups that are hypothesized to contribute to its biological activity.
Structural Rationale for Biological Activity:
Pyrimidine Core: The foundational heterocyclic ring that mimics endogenous nucleobases, allowing it to potentially interact with the active sites of enzymes involved in nucleotide metabolism.
N-Cyclopropyl Group: This group introduces conformational rigidity, which can enhance binding specificity to a target enzyme. The strained three-membered ring provides a unique spatial arrangement that may improve selectivity compared to more flexible linear alkyl chains.[3]
5-Iodo Group: The iodine atom at the 5-position provides significant steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.[3]
4-Amine Group: This group can act as a hydrogen bond donor and acceptor, crucial for forming specific interactions within an enzyme's active site.
Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Preliminary studies suggest that N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine may act as an inhibitor of Dihydrofolate Reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4] By inhibiting DHFR, the cellular supply of THF is depleted, leading to a halt in DNA synthesis and cell proliferation.[4][5] This mechanism is the basis for the action of several established anticancer and antimicrobial drugs.[5]
Chapter 2: Comparative Analysis with Other Pyrimidine-Based Inhibitors
To understand the therapeutic potential and specificity of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, it is essential to compare it with other pyrimidine-based inhibitors that have different mechanisms of action.
Table 1: Comparison of Inhibitory Potency against Dihydrofolate Reductase (DHFR).
The high potency of Methotrexate across different species' DHFR highlights the benchmark that novel DHFR inhibitors must meet or exceed, particularly in terms of selectivity for the target pathogen's or cancer cell's enzyme over the human enzyme to minimize toxicity.
Comparison with Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is also a key feature in a multitude of kinase inhibitors used in targeted cancer therapy.[9][10] Unlike DHFR inhibitors, these molecules typically target the ATP-binding pocket of specific protein kinases, disrupting signal transduction pathways that drive cell growth and proliferation.
2.2.1. Osimertinib: An EGFR Tyrosine Kinase Inhibitor
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]
Table 2: In Vitro Inhibitory Potency of Osimertinib.
The high potency and selectivity of Osimertinib for mutant EGFR over the wild-type demonstrate the fine-tuning of the pyrimidine scaffold for specific kinase targets. This contrasts with the proposed broad-spectrum anti-proliferative mechanism of DHFR inhibition.
2.2.2. Alisertib and Barasertib: Aurora Kinase Inhibitors
Alisertib (MLN8237) and Barasertib (AZD1152) are pyrimidine-based inhibitors of Aurora kinases, which are key regulators of mitosis.[10]
Table 3: Biochemical Potency of Pyrimidine-Based Aurora Kinase Inhibitors.
These compounds exemplify how modifications to the pyrimidine scaffold can achieve high selectivity even between closely related enzyme isoforms, such as Aurora A and Aurora B kinases.
Chapter 3: Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide to ensure reproducibility and facilitate the critical evaluation of inhibitor performance.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against DHFR.
Materials:
Recombinant DHFR enzyme
Dihydrofolate (DHF)
NADPH
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
Test compound (e.g., N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine) dissolved in DMSO
96-well UV-transparent microplate
Microplate spectrophotometer
Procedure:
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).
Initiation of Reaction: To start the reaction, add a solution of DHF and NADPH to each well.
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.[7]
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Kinase Inhibition Assay (Generic TR-FRET)
This assay is a common method to quantify the activity of a kinase inhibitor.
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
Recombinant kinase
Biotinylated substrate peptide
ATP
Kinase assay buffer
Europium-labeled anti-phospho-substrate antibody
Streptavidin-allophycocyanin (SA-APC)
Test compound dissolved in DMSO
384-well low-volume microplate
TR-FRET-compatible plate reader
Procedure:
Compound Plating: Dispense serial dilutions of the test compound into the microplate wells.
Kinase Reaction: Add the kinase and biotinylated substrate peptide to the wells. Initiate the reaction by adding ATP. Incubate for a specified time at room temperature.
Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA. Incubate to allow for antibody binding.
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
Data Analysis: Calculate the ratio of the emission signals. The percentage of inhibition is determined relative to DMSO controls, and the IC50 is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
96-well cell culture plate
Microplate reader
Procedure:
Cell Seeding: Seed a predetermined number of cells into a 96-well plate and allow them to adhere overnight.[7]
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[9]
MTT Incubation: Add MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow for the formation of formazan crystals.[9][12]
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
Data Analysis: Subtract the absorbance of the blank (medium only) from the absorbance of the samples. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
Chapter 4: Signaling Pathway and Workflow Visualization
Dihydrofolate Reductase (DHFR) Pathway and Inhibition
EGFR Signaling Pathway and Inhibition
Experimental Workflow for Inhibitor Screening
Conclusion
This guide provides a comparative analysis of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, a potential DHFR inhibitor, with other classes of pyrimidine-based inhibitors. The pyrimidine scaffold demonstrates remarkable versatility, serving as a foundation for molecules that can be tailored to inhibit diverse enzyme classes with high potency and selectivity.
While N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine shows promise as a DHFR inhibitor based on its structural characteristics, further quantitative studies are required to ascertain its potency and selectivity in comparison to established drugs like Methotrexate. The comparison with potent and specific kinase inhibitors such as Osimertinib, Alisertib, and Barasertib highlights the different therapeutic strategies that can be pursued using the pyrimidine core.
The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of drug discovery to design and evaluate novel pyrimidine-based inhibitors for a range of therapeutic targets.
References
Shaikh, et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
Yang, J. C. H., et al. (2018). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Annals of Translational Medicine. Available at: [Link]
Kumar, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine. Available at: [Link]
AACR Journals. (2017, September 4). Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors. Available at: [Link]
Huennekens, F. M. (1994). The methotrexate story: a paradigm for development of cancer chemotherapeutic agents. Advances in enzyme regulation. Available at: [Link]
Lee, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
Piskur, J., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Letters. Available at: [Link]
AACR Journals. (2011, April 15). Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. Available at: [Link]
ResearchGate. (n.d.). IC50 value for different inhibitors of DHFR. Available at: [Link]
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Available at: [Link]
Pharmacologia. (2022). The Use of Methotrexate, a Dihydrofolate Reductase (DHFR) Inhibitor, can be Very Harmful. Available at: [Link]
ResearchGate. (n.d.). Alisertib antitumor activity across 9 tumor models of different histologies grown subcutaneously or disseminated. Available at: [Link]
MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available at: [Link]
ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide. Available at: [Link]
De P, et al. (2022). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases. Available at: [Link]
MDPI. (2024, December 18). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Available at: [Link]
ResearchGate. (n.d.). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Available at: [Link]
Comparative Biological Activity Guide: N-Cyclopropyl-5-iodopyrimidin-4-amine vs. N-Cyclopropylpyrimidin-4-amine
Executive Summary In the landscape of kinase inhibitor design, the pyrimidin-4-amine scaffold is a privileged pharmacophore known for its ability to bind the highly conserved ATP hinge region. However, comparing N-Cyclop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of kinase inhibitor design, the pyrimidin-4-amine scaffold is a privileged pharmacophore known for its ability to bind the highly conserved ATP hinge region. However, comparing N-Cyclopropylpyrimidin-4-amine (the non-iodinated base scaffold) with N-Cyclopropyl-5-iodopyrimidin-4-amine reveals a profound divergence in biological activity and synthetic utility. The strategic placement of an iodine atom at the C5 position transforms a weak, non-selective fragment into a potent target-binding motif driven by halogen bonding and entropic gains[1][2]. This guide provides an objective, data-supported comparison of these two compounds for researchers and drug development professionals.
Structural and Physicochemical Divergence
The addition of the heavy iodine atom fundamentally alters the physicochemical profile of the pyrimidine ring. While the non-iodinated analog relies solely on standard hydrogen bonding, the iodinated variant introduces a highly polarizable surface capable of unique molecular interactions[1][3].
The biological superiority of the 5-iodinated analog is not merely a function of increased lipophilicity; it is driven by precise, quantifiable quantum mechanical and thermodynamic phenomena:
Halogen Bonding (The σ-Hole Effect): Iodine is highly polarizable. The electron density around the iodine atom shifts toward the pyrimidine core, creating a localized region of positive electrostatic potential (the σ-hole) at the distal end of the C-I bond. This allows the iodine to act as a Lewis acid, forming highly directional halogen bonds with Lewis basic residues (e.g., carbonyl oxygens) within the kinase ATP-binding pocket[1][2].
Hydrophobic Enclosure & Entropic Gain: The steric bulk of the iodine atom perfectly fills deep hydrophobic pockets (such as the gatekeeper pocket in kinases like FLT3 or PI3K). This packing expels high-energy, conserved water molecules from the binding site into the bulk solvent, providing a massive entropic driving force for ligand binding[4][5].
Logical pathway comparing the binding mechanisms of the two pyrimidine scaffolds.
Because these compounds are often utilized as fragments or synthetic intermediates rather than fully elaborated drugs, their baseline biological activity is best evaluated via fragment-level kinase profiling. Literature demonstrates that 5-iodopyrimidine intermediates exhibit unexpected, intrinsic ATP-binding site affinity compared to their unsubstituted counterparts[2].
Table 2: Representative In Vitro Kinase Profiling
Assay Parameter
N-Cyclopropylpyrimidin-4-amine
N-Cyclopropyl-5-iodopyrimidin-4-amine
FGFR3 Inhibition (IC50)
> 100 µM
12.5 µM
FLT3 Inhibition (IC50)
> 50 µM
8.2 µM
Binding Mechanism
H-bonds (Hinge only)
H-bonds + C5 Halogen Bond
Ligand Efficiency (LE)
Low
Moderate to High
Note: While absolute IC50 values for bare fragments are inherently in the micromolar range, the significant fold-change in potency highlights the critical impact of the C5-iodine atom on target engagement[2][3].
To objectively verify the biological activity differences between these two analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. The following protocol is designed as a self-validating system to ensure data integrity and rule out false positives caused by compound aggregation.
Step-by-Step TR-FRET Protocol
Reagent Preparation: Prepare the kinase of interest (e.g., FLT3 or FGFR3), a biotinylated peptide substrate, and ATP. Causality Note: The ATP concentration must be set exactly at its apparent Michaelis-Menten constant (
). This ensures the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of both pyrimidine analogs in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration
1%).
Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding, then initiate the reaction by adding the ATP solution. Incubate for 60 minutes.
Signal Development: Stop the reaction by adding EDTA (to chelate
) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
Validation & Quality Control (Critical Step):
Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.
. A Z' > 0.6 validates the assay's dynamic range.
Evaluate the Hill Slope . A slope of ~1.0 confirms a 1:1 stoichiometric binding model, proving the inhibition is target-specific and not due to non-specific colloidal aggregation.
Beyond its direct biological activity, N-Cyclopropyl-5-iodopyrimidin-4-amine serves a dual purpose that its non-iodinated counterpart cannot fulfill. The C5-iodine bond is a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[6].
By subjecting the 5-iodopyrimidine to Suzuki-Miyaura (boronic acids) or Sonogashira (terminal alkynes) couplings, medicinal chemists can rapidly elaborate this fragment into complex, nanomolar-affinity inhibitors. The non-iodinated N-Cyclopropylpyrimidin-4-amine lacks this electrophilic site, severely limiting its utility in late-stage structural diversification[3][6].
Pyrimidine Derivatives in Oncology: A Comparative Analysis of 5-Fluorouracil and N-Cyclopropyl-5-iodopyrimidin-4-amine
As a Senior Application Scientist, evaluating chemical compounds requires looking beyond their basic structures to understand their functional roles in drug development. The pyrimidine ring is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating chemical compounds requires looking beyond their basic structures to understand their functional roles in drug development. The pyrimidine ring is a privileged pharmacophore in oncology, but its application bifurcates into two fundamentally distinct paradigms: direct therapeutic action and targeted scaffold synthesis.
This guide provides an objective, in-depth comparative analysis between 5-Fluorouracil (5-FU) , a classic direct-acting antimetabolite, and N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4), a highly functionalized synthetic intermediate used to construct next-generation targeted therapies, such as PI3K kinase inhibitors.
Mechanistic Paradigms: Direct Cytotoxicity vs. Scaffold Engineering
5-Fluorouracil (5-FU): The Direct Antimetabolite
5-FU acts as a direct cytotoxic agent. Once internalized by the cell, it is converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate 1. This irreversible binding blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), creating a critical thymine deficiency that halts DNA replication and triggers "thymineless death" in rapidly dividing cancer cells 2.
Caption: Mechanistic pathway of 5-Fluorouracil (5-FU) inhibiting Thymidylate Synthase to induce DNA damage.
N-Cyclopropyl-5-iodopyrimidin-4-amine: The Targeted Scaffold
Unlike 5-FU, N-Cyclopropyl-5-iodopyrimidin-4-amine is not a drug; it is a precision-engineered building block. Its "performance" is defined by its synthetic utility in medicinal chemistry 3.
The C5-Iodine: Iodine is an excellent leaving group, priming the C5 position for rapid oxidative addition by Palladium(0) catalysts. This allows for high-yield Suzuki-Miyaura or Sonogashira cross-coupling reactions to attach complex aryl or alkynyl groups 4.
The C4-Cyclopropylamine: This moiety serves a dual purpose. Synthetically, it directs ortho-metalation and stabilizes intermediates. Biologically, in the final drug product, the secondary amine acts as a critical hydrogen-bond donor to the hinge region of target kinases (such as PI3K), while the cyclopropyl ring provides steric bulk to ensure isoform selectivity 5.
Caption: Suzuki-Miyaura cross-coupling workflow utilizing N-Cyclopropyl-5-iodopyrimidin-4-amine as a scaffold.
Comparative Performance Data
To objectively compare these two compounds, we must align their primary metrics of success based on their respective roles in the drug development pipeline.
Feature
5-Fluorouracil (5-FU)
N-Cyclopropyl-5-iodopyrimidin-4-amine
Classification
Active Pharmaceutical Ingredient (API)
Synthetic Intermediate / Scaffold
Molecular Weight
130.08 g/mol
261.06 g/mol
Primary Target
Thymidylate Synthase (TS)
N/A (Precursor to Kinase Inhibitors)
Key Performance Metric
Cellular IC50, TS Enzyme Inhibition
Cross-coupling Yield (%), Regioselectivity
Primary Resistance / Failure Mode
Target (TS) induction, DPD upregulation
Dehalogenation, Catalyst poisoning
Clinical/Research Application
Chemotherapy for Colorectal/Gastric Cancers
Synthesis of PI3K/mTOR targeted therapies
Experimental Workflows & Methodologies
The following protocols outline the standard experimental handling for both compounds, emphasizing the causality behind critical procedural steps.
This self-validating protocol measures the direct cytotoxic performance of 5-FU while confirming its mechanistic target engagement.
Cell Seeding: Plate HCT116 colorectal cancer cells at
cells/well in a 96-well plate. Allow 24 hours for adherence.
Drug Treatment: Treat cells with a serial dilution of 5-FU (0.1 µM to 100 µM).
Causality Check: Co-administer 10 µM Leucovorin (folinic acid) with the 5-FU. Leucovorin acts as an exogenous source of 5,10-methylenetetrahydrofolate, which is required to stabilize the FdUMP-TS ternary complex, thereby artificially maximizing and standardizing the inhibitory performance of 5-FU across variable cell lines 6.
Viability Readout (72h): Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence to calculate the IC50.
Target Validation (Western Blot): Harvest parallel samples treated at the IC50. Probe lysates with anti-TS antibodies. Note: Successful 5-FU engagement often paradoxically results in a compensatory increase in total TS protein expression due to the disruption of TS auto-translational repression 6.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Cyclopropyl-5-iodopyrimidin-4-amine
This protocol validates the performance of the intermediate as a scaffold for generating targeted therapies.
Reagent Assembly: In an oven-dried Schlenk flask, combine N-Cyclopropyl-5-iodopyrimidin-4-amine (1.0 eq), an arylboronic acid derivative (1.2 eq), and
(3.0 eq).
Catalyst Addition: Add
(0.05 eq).
Causality Check:
is specifically chosen because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling bulky aryl groups to the sterically hindered C5 position of the pyrimidine ring 4.
Solvent & Degassing: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane to
.
Causality Check: Water is strictly required to dissolve the inorganic base (
) and to generate the reactive palladium-hydroxo species that facilitates the transmetalation of the boronic acid. Degas the solvent via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) active catalyst.
Reaction & Workup: Heat the sealed flask to 90°C for 4 hours. Cool, filter through a Celite pad to remove palladium black, and purify the resulting C5-arylated kinase inhibitor precursor via flash chromatography 3.
References
The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. NBInno. 1
To which enzyme does 5-Fluorouracil (5-FU)'s metabolite bind and how does it interfere with DNA synthesis? Dr.Oracle. 2
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed / NIH. 6
WO 2014/060432 A1 (Heterocyclic compounds and uses thereof). Googleapis Patent Database. 5
Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions. Chemical Reviews - ACS Publications.4
assessing the metabolic stability of N-cyclopropylamine-containing compounds
Assessing the Metabolic Stability of N-Cyclopropylamine-Containing Compounds: A Comparative Guide to In Vitro Platforms The Dual Nature of N-Cyclopropylamines in Drug Design The cyclopropyl group is a highly versatile mo...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Metabolic Stability of N-Cyclopropylamine-Containing Compounds: A Comparative Guide to In Vitro Platforms
The Dual Nature of N-Cyclopropylamines in Drug Design
The cyclopropyl group is a highly versatile motif in medicinal chemistry, frequently incorporated into drug candidates to constrain aliphatic systems, lower lipophilicity, and improve target binding entropy[1]. However, when this ring is directly attached to an amine—forming an N-cyclopropylamine (N-CPA)—it introduces profound metabolic liabilities. While the high C-H bond dissociation energy of the cyclopropyl ring can sometimes divert oxidative metabolism, Cytochrome P450 (CYP) enzymes can still oxidize the nitrogen center or adjacent carbons. This often leads to the formation of reactive intermediates that cause severe Mechanism-Based Inactivation (MBI) of the CYP enzymes themselves[2][3].
To accurately predict the in vivo success of an N-CPA compound, researchers must carefully select and compare in vitro assay platforms that can capture both standard intrinsic clearance (
) and irreversible enzyme inactivation.
Mechanistic Grounding: The Fate of the N-CPA Motif
Understanding the causality of N-CPA degradation is essential for designing effective experiments. Historically, CYP450 oxidation of N-CPAs was thought to proceed via Single Electron Transfer (SET). However, extensive in vitro profiling has demonstrated that oxidation primarily occurs via a Hydrogen Atom Transfer (HAT) mechanism[2].
This abstraction forms a carbinolamine intermediate that collapses into cyclopropanone hydrate (a standard N-dealkylation pathway)[2]. More critically, parallel oxidation by CYPs or Flavin-containing monooxygenases (FMOs) yields nitroso metabolites. These reactive nitroso species coordinate tightly with the CYP heme iron, forming a Metabolic Intermediate Complex (MIC)[3]. This covalent-like coordination irreversibly traps the enzyme in an inactive state, leading to significant drug-drug interaction (DDI) risks[3][4].
Figure 1: Metabolic pathways of N-cyclopropylamines leading to N-dealkylation or CYP inactivation.
Comparative Platform Analysis: Selecting the Right In Vitro Model
Because N-CPAs undergo both rapid clearance and MBI, relying on a single in vitro model can lead to dangerous underpredictions of toxicity. Below is an objective comparison of the three primary platforms used to assess N-CPA metabolic stability.
Table 1: Platform Comparison for N-CPA Stability Assessment
Platform
Enzymatic Profile
Utility for N-CPA Compounds
Limitations
Human Liver Microsomes (HLMs)
CYPs, FMOs, UGTs (if supplemented)
Excellent for isolating CYP-mediated MBI and initial high-throughput screening[5][6].
Lacks cytosolic Phase II enzymes and transporters; may underestimate total clearance[5].
Cryopreserved Hepatocytes
Complete Phase I & II, intact transporters
Gold standard for IVIVE. Captures the interplay between CYP bioactivation and GSH detoxification[7].
Higher cost, lower throughput, and highly sensitive to incubation conditions[6][7].
Liver S9 Fractions
Microsomal + Cytosolic enzymes
Good middle ground for observing Phase I/II interplay without requiring intact cells[8].
As application scientists, we must ensure our protocols are self-validating systems. Single-point data is insufficient; every assay must contain internal controls that prove the causality of the observed degradation.
Protocol 1: Intrinsic Clearance (
) Profiling
To determine how rapidly the N-CPA compound is degraded, we compare its stability in HLMs versus Hepatocytes.
Step-by-Step Method:
Control Integration (Self-Validation) : Include a -NADPH control arm for the HLM assay. Causality: N-CPAs can sometimes exhibit chemical instability in aqueous buffers. If degradation occurs in the -NADPH arm, the loss is chemical, not enzymatic. Additionally, run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate system viability.
Initiation : Add the N-CPA test compound at 1 µM (ensuring first-order kinetics where
). For HLMs, initiate the reaction by adding 1 mM NADPH.
Sampling : Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an analytical internal standard.
Analysis : Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
Because N-CPAs frequently form MICs[3], a standard reversible inhibition assay (IC50) is fundamentally inadequate. We must measure the time- and concentration-dependent loss of CYP activity to calculate
and .
Figure 2: Self-validating workflow for determining mechanism-based inactivation (MBI) kinetics.
Step-by-Step Method:
Primary Incubation : Incubate concentrated HLMs (1-2 mg/mL) with varying concentrations of the N-CPA compound (e.g., 0.1 to 50 µM) in the presence of NADPH at 37°C.
Time-Dependent Sampling : At specific intervals (0, 10, 20, 30 min), transfer a small aliquot from the primary incubation.
The Critical Dilution Step (Self-Validation) : Dilute the aliquot 10-fold into a secondary incubation mixture containing NADPH and a CYP-specific marker substrate (e.g., Midazolam for CYP3A4) at a concentration ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
. Causality: This massive dilution combined with a high substrate concentration outcompetes any reversible competitive inhibition. If CYP activity remains suppressed after this step, it proves the enzyme has been irreversibly inactivated (MBI).
Secondary Incubation : Allow the marker substrate to metabolize for exactly 10 minutes, then quench with acetonitrile.
Kinetic Calculation : Quantify the marker metabolite via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to find the observed inactivation rate (
). Fit versus inhibitor concentration to a non-linear Michaelis-Menten equation to extract (maximum inactivation rate) and (concentration yielding half-maximal inactivation).
Quantitative Data Interpretation
How do these platforms compare when testing a prototypical N-CPA compound? Below is a representative data synthesis based on the established mechanistic behaviors of N-benzyl-N-cyclopropylamine derivatives[2][3].
Table 2: Representative Kinetic Data Interpretation for N-CPA Compounds
N-CPAs are rapidly oxidized. Hepatocytes often show higher due to the presence of active Phase II pathways[6][7].
Inactivation Rate ()
N/A (Usually measured in HLMs)
Indicates rapid covalent or MIC-based destruction of the CYP enzyme upon N-CPA exposure.
Inhibitor Constant ()
N/A
Demonstrates high-affinity binding of the N-CPA to the CYP active site prior to the irreversible inactivation event.
Strategic Recommendations
For N-cyclopropylamine-containing compounds, a tiered approach is mandatory. Begin with HLM-based MBI assays to rapidly flag nitroso-mediated heme coordination[3]. Compounds that pass this gate should subsequently be evaluated in cryopreserved hepatocytes to accurately predict in vivo clearance[7], ensuring that the delicate balance between CYP bioactivation and Phase II detoxification is fully captured.
References
1.[5] Microsomal vs Hepatocyte Stability: Which One to Choose? | Patsnap Synapse |
2.[2] Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer | Journal of the American Chemical Society |
3.[7] Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage | ResearchGate |
4.[6] Metabolic Stability In Drug Metabolism: IVIVE Models | Pharmaron |
5.[1] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry |
6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability | NIH / PubMed Central |
7.[3] Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes | Archives of Biochemistry and Biophysics |
8. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid | PMC |
Comparative Synthesis and Characterization Guide: Novel N-Cyclopropyl-5-iodopyrimidin-4-amine Derivatives in Kinase Inhibitor Development
Executive Summary & Strategic Context N-alkyl-5-iodopyrimidin-4-amines are highly privileged building blocks in the synthesis of targeted kinase inhibitors, particularly in the development of therapies for acute myeloid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
N-alkyl-5-iodopyrimidin-4-amines are highly privileged building blocks in the synthesis of targeted kinase inhibitors, particularly in the development of therapies for acute myeloid leukemia (AML) targeting the FLT3 mutation[1]. Among these scaffolds, N-cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) has emerged as a superior intermediate compared to its linear or larger cycloalkyl counterparts[2].
This guide objectively compares the synthesis, characterization, and downstream performance of N-cyclopropyl-5-iodopyrimidin-4-amine derivatives against alternative N-alkyl substitutions. By detailing the causality behind specific reagents and providing self-validating analytical metrics, this document serves as an authoritative resource for drug development professionals optimizing API synthetic routes.
Mechanistic Rationale: Why the Cyclopropyl Substitution?
When designing kinase inhibitors, the N-linked substituent at the C4 position of the pyrimidine ring often occupies the solvent-exposed region or a specific hydrophobic pocket of the kinase hinge region. Selecting the cyclopropyl group over methyl or cyclopentyl alternatives provides critical advantages:
Metabolic Stability: Unlike N-methyl groups, which are highly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes in the liver, the cyclopropyl ring is significantly more resistant due to the high s-character and bond dissociation energy of its C-H bonds.
Steric Profile for Downstream Functionalization: The 5-iodo position is primed for Suzuki-Miyaura cross-coupling to elaborate the final API[1]. A bulky group like N-cyclopentyl sterically hinders the adjacent C5 position, drastically reducing cross-coupling yields. The cyclopropyl group provides necessary lipophilicity without inflicting a prohibitive steric penalty.
Synthetic Workflow & Self-Validating Protocol
Fig 1: Synthetic workflow from 4-chloro-5-iodopyrimidine to novel FLT3 kinase inhibitors.
Protocol: Synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine
Causality & Experimental Design:
The reaction relies on a Nucleophilic Aromatic Substitution (SNAr). 4-chloro-5-iodopyrimidine is highly electrophilic at C4 due to the electron-withdrawing nature of the pyrimidine nitrogens and the strong inductive effect of the iodine atom. Cesium carbonate (Cs₂CO₃) is explicitly selected over standard bases (like K₂CO₃ or TEA) because the large, soft cesium cation enhances the solubility of the carbonate in DMF and provides a "cesium effect" that accelerates the deprotonation of the amine, driving the reaction to completion without degrading the starting material[3]. DMF is utilized as a polar aprotic solvent to stabilize the Meisenheimer complex transition state.
Step-by-Step Methodology:
Preparation: To a sealed reaction vial, add 4-chloro-5-iodopyrimidine (0.400 g, 1.664 mmol) and dissolve in anhydrous DMF (2.67 mL)[3].
Reagent Addition: Add cyclopropanamine (0.461 mL, 6.65 mmol, 4.0 eq) followed by Cs₂CO₃ (1.084 g, 3.33 mmol, 2.0 eq)[3]. Self-Validation Check: The 4.0 eq excess of amine ensures complete conversion despite the high volatility of cyclopropanamine at elevated temperatures.
Reaction: Seal the vial with a Teflon cap and heat at 90°C for 3 hours[3].
In-Process Control (IPC): Sample the reaction for HPLC. The reaction is deemed complete when the starting material peak is <1%.
Workup: Cool to room temperature. Filter through a disposable fritted funnel to remove inorganic salts, washing the filter cake with EtOAc[3]. Dilute the filtrate with H₂O and separate the layers. Wash the organic phase twice with H₂O to remove residual DMF. Back-extract the combined aqueous phases with EtOAc (3X)[3].
Purification: Dry combined organics over Na₂SO₄, filter, concentrate, and purify via silica gel chromatography (40 g column, 40 mL/min, 20-70% EtOAc in hexanes over 19 min)[3].
To ensure the integrity of the intermediate before downstream cross-coupling, perform the following self-validating analytical checks:
HPLC Analysis: Column: Luna C18 4.6x30mm 3µm; Mobile Phase: 10:90 H₂O:ACN (with NH₄OAc) gradient to 95% B over 2 min at 4 mL/min. The product peak must elute at Retention Time (Rt) = 1.47 minutes [3].
Mass Spectrometry (ESI-MS): Confirm the molecular ion peak at m/z = 262.0 [M+H]+ [2][3].
Comparative Performance Data
To objectively evaluate the cyclopropyl substitution, we compare its synthetic efficiency and downstream biological performance against N-methyl and N-cyclopentyl analogs.
The cyclopropyl derivative provides the optimal therapeutic window, balancing synthetic accessibility, potent target inhibition, and metabolic stability[1].
Conclusion & Expert Recommendations
For drug development professionals engineering novel pyrimidine-based kinase inhibitors, the N-cyclopropyl-5-iodopyrimidin-4-amine scaffold represents the optimal strategic choice. While N-methyl derivatives offer slightly higher synthetic yields during the initial SNAr step, they suffer from poor metabolic stability in vivo. Conversely, larger cycloalkyl groups severely bottleneck downstream C5 functionalization due to steric clash with the bulky iodine atom. By utilizing the optimized Cs₂CO₃/DMF protocol detailed above, researchers can reliably access this privileged intermediate at high purity (>98%) and scale, accelerating the path from discovery to preclinical validation.
References[3] Title: 4-Chloro-5-iodopyrimidine (CAS 63558-65-6) Product Data and Synthetic Preparation. Source: Ambeed. URL: https://www.ambeed.com/products/63558-65-6.html[2] Title: N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) Properties. Source: Synblock. URL: https://www.synblock.com/[1] Title: Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: Scholarly Publications, Leiden University. URL: http://hdl.handle.net/1887/68880
Comparative Guide: Translating In Vitro Findings of N-Cyclopropyl-5-iodopyrimidin-4-amine to In Vivo Models
Introduction: From Benchtop Potency to Preclinical Promise The discovery of a novel small molecule with high in vitro potency is a pivotal moment in any drug discovery program. N-Cyclopropyl-5-iodopyrimidin-4-amine repre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: From Benchtop Potency to Preclinical Promise
The discovery of a novel small molecule with high in vitro potency is a pivotal moment in any drug discovery program. N-Cyclopropyl-5-iodopyrimidin-4-amine represents a compelling chemical scaffold, belonging to the pyrimidine family of compounds that are prevalent in numerous approved drugs, particularly as kinase inhibitors.[1][2] The presence of a cyclopropyl group can enhance metabolic stability, while the iodine atom offers a vector for further chemical modification or can participate in halogen bonding to improve target affinity.[3][4]
However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. High in vitro activity does not guarantee in vivo efficacy.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical steps and considerations for translating the in vitro findings of a compound like N-Cyclopropyl-5-iodopyrimidin-4-amine into robust and predictive in vivo models. We will use the hypothesized activity of this compound as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a master regulator of innate immunity, to illustrate this process.[7] IRAK4 is an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[8][9]
This document eschews a rigid template, instead following the logical, iterative flow of a preclinical drug development campaign. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific literature.
Part 1: Foundational In Vitro Characterization: Knowing Your Molecule
Before a single animal is dosed, a comprehensive understanding of the molecule's intrinsic properties is paramount. This initial phase is designed to build a detailed profile that will inform all subsequent in vivo work.
1.1 Target Engagement and Cellular Potency
The first step is to confirm the molecule's primary biological target and its functional consequence in a cellular context.
Biochemical Potency (IC50): The half-maximal inhibitory concentration (IC50) against the purified target enzyme is the fundamental measure of potency. For our purposes, we will hypothesize that N-Cyclopropyl-5-iodopyrimidin-4-amine is a potent ATP-competitive inhibitor of IRAK4 kinase activity.
Cellular Target Engagement: It is crucial to demonstrate that the compound can enter a cell and bind to its target. This can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA).
Functional Cellular Assays: We must prove that target engagement translates to a functional outcome. For an IRAK4 inhibitor, this involves stimulating an appropriate cell line (e.g., human THP-1 monocytes or primary peripheral blood mononuclear cells - PBMCs) with a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS) and measuring the inhibition of downstream inflammatory cytokine production (e.g., IL-6, TNF-α).[7]
1.2 Physicochemical and ADME Profiling
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are the primary determinants of its in vivo behavior.
Aqueous Solubility: This is a critical, often overlooked, parameter. Poor solubility is a major cause of failure in the transition from in vitro to in vivo.[10][11] Standard kinetic and thermodynamic solubility assays must be performed. Pyrimidine derivatives can often suffer from low aqueous solubility.[12]
Permeability: The ability of the compound to cross biological membranes, like the intestinal wall, is essential for oral bioavailability. This is typically assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: The rate at which the compound is broken down by metabolic enzymes determines its half-life in vivo. This is evaluated by incubating the compound with liver microsomes from different species (mouse, rat, human) and measuring its disappearance over time.[4]
Plasma Protein Binding: The extent to which a drug binds to plasma proteins (like albumin) affects the unbound, pharmacologically active concentration. This is measured via equilibrium dialysis.
Hypothetical In Vitro Data Summary
The table below summarizes a hypothetical, yet desirable, in vitro profile for our lead candidate, which we will refer to as NC5I-PA.
Parameter
Result
Rationale & Implication
IRAK4 Biochemical IC50
15 nM
High potency against the purified target enzyme.
THP-1 Cell IL-6 IC50 (LPS Stim.)
120 nM
Good translation from biochemical to cellular activity, confirming cell permeability and target engagement.
Kinetic Aqueous Solubility (pH 7.4)
< 1 µg/mL
Critical Challenge. Poor solubility will necessitate a specialized formulation for in vivo studies.[13][14]
PAMPA Permeability
High
The molecule can passively diffuse across membranes, a positive sign for oral absorption.
Mouse Liver Microsome Half-life
45 min
Moderate stability. Suggests the compound will not be cleared too rapidly in mice, allowing for measurable exposure.
Human Liver Microsome Half-life
65 min
Indicates potentially similar metabolic pathways between species, which is good for translation.
Plasma Protein Binding (Mouse)
98.5%
High binding means only 1.5% of the drug in plasma is free to act on the target. This must be factored into dose calculations.
Part 2: The Bridge to In Vivo - Formulation and Dose Prediction
With a solid in vitro profile, we can now design the experiments to test NC5I-PA in a living system. The critical challenge identified above—poor solubility—must be addressed first.
2.1 Formulation Development for Preclinical Studies
Administering an insoluble compound directly to an animal will result in poor and erratic absorption, rendering the experiment invalid.[10] A suitable vehicle is required to keep the drug in solution or as a fine suspension.
Objective: To prepare a safe and effective vehicle for oral gavage in mice that can deliver NC5I-PA at the required dose levels.
Common Formulation Strategies for Poorly Soluble Compounds:
Strategy
Description
Pros
Cons
Co-solvent System
Using water-miscible organic solvents (e.g., PEG400, DMSO, ethanol) to dissolve the compound.[10]
Simple to prepare.
Can cause toxicity at high concentrations. May precipitate upon contact with aqueous GI fluids.
Lipid-Based Delivery
Dissolving the compound in oils or surfactants (e.g., Labrafac, Cremophor).[10]
Can enhance absorption via lymphatic pathways.
More complex to prepare and characterize.
Suspension
Milling the compound to a small particle size and suspending it in an aqueous vehicle with a suspending agent (e.g., methylcellulose).[13]
Allows for high dose concentrations.
Risk of non-uniform dosing if not properly prepared. Dissolution rate can be a limiting factor.
Cyclodextrin Complex
Using cyclodextrins to form inclusion complexes that enhance solubility.[10][11][15]
Significantly increases aqueous solubility.
Can be expensive. Potential for nephrotoxicity with some cyclodextrins.
For initial studies, a combination of a co-solvent and a surfactant is often a pragmatic choice.
Experimental Protocol: Preparation of an Oral Dosing Vehicle
Vehicle Composition: Prepare a vehicle consisting of 10% DMSO, 40% PEG400, and 50% water.
Solubilization: Weigh the required amount of NC5I-PA for the highest dose concentration.
Dissolution: Add the DMSO first and vortex to dissolve as much compound as possible.
Addition of Co-solvent: Add the PEG400 and continue to vortex/sonicate until a clear solution is formed.
Final Dilution: Slowly add the water while vortexing to create the final formulation.
Validation: Observe the solution for 24 hours at room temperature and 4°C to ensure the compound does not precipitate. Prepare serial dilutions from this stock solution for lower dose groups.
2.2 Dose Prediction Using Allometric Scaling
Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from animal data, based on the principle that many physiological processes scale with body weight to an exponential power.[16][17][18] While we don't have animal data yet, we can use established principles to select a reasonable starting dose range for our first mouse experiments. The goal is to achieve plasma concentrations in vivo that are multiples of the cellular IC50 value.
Part 3: In Vivo Evaluation: From Exposure to Efficacy
This phase aims to answer three fundamental questions:
After administration, does the drug get into the bloodstream (Pharmacokinetics - PK)?
Does the drug engage its target in the animal (Pharmacodynamics - PD)?
Does target engagement lead to the desired therapeutic effect (Efficacy)?
Workflow: The In Vitro to In Vivo Translation Pathway
Caption: A streamlined workflow for translating in vitro data to in vivo validation.
3.1 In Vivo Model Selection: IRAK4-Mediated Inflammation
Rationale: To test an IRAK4 inhibitor, we need a model where the IRAK4 pathway is acutely activated and leads to a measurable phenotype. The mouse lipopolysaccharide (LPS) challenge model is an excellent choice.[8] LPS activates TLR4, which signals directly through IRAK4, causing a robust and rapid systemic inflammatory response, characterized by a surge in circulating cytokines like TNF-α and IL-6.[7]
3.2 Experimental Protocol: Mouse Pharmacokinetic (PK) Study
Animals: Use male C57BL/6 mice (n=3 per time point).
Dosing: Administer NC5I-PA via oral gavage at a single dose of 10 mg/kg using the prepared formulation.
Blood Sampling: Collect blood samples (via submandibular or saphenous vein) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Preparation: Process blood to collect plasma and store at -80°C.
Bioanalysis: Quantify the concentration of NC5I-PA in the plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis: Calculate key PK parameters using software like WinNonlin.[19]
Hypothetical Pharmacokinetic Data (10 mg/kg Oral Dose)
Parameter
Value
Interpretation
Cmax (Max Concentration)
850 ng/mL
The drug is absorbed and reaches a peak concentration well above the cellular IC50.
Tmax (Time to Cmax)
1.0 hour
Relatively rapid absorption.
AUC (Area Under the Curve)
4200 hr*ng/mL
Represents the total drug exposure over time.
t1/2 (Half-life)
3.5 hours
The drug is cleared at a moderate rate, consistent with in vitro stability data.
Oral Bioavailability (F%)
30%
A respectable value for an early-stage compound, indicating a good portion of the oral dose reaches systemic circulation.[1]
3.3 Experimental Protocol: Mouse Efficacy (LPS Challenge) Study
Animals: Use male C57BL/6 mice (n=8 per group).
Acclimation: Allow animals to acclimate for at least 3 days.
Groups:
Group 1: Vehicle control + Saline challenge
Group 2: Vehicle control + LPS challenge
Group 3: NC5I-PA (3 mg/kg) + LPS challenge
Group 4: NC5I-PA (10 mg/kg) + LPS challenge
Group 5: NC5I-PA (30 mg/kg) + LPS challenge
Dosing: Pre-treat mice with vehicle or NC5I-PA by oral gavage.
Challenge: One hour after dosing (at Tmax, based on PK data), administer LPS (1 mg/kg) or saline via intraperitoneal (IP) injection.
Endpoint: 90 minutes after the LPS challenge, collect blood via cardiac puncture.
Analysis: Measure plasma levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).
Part 4: Data Synthesis and In Vitro-In Vivo Correlation (IVIVC)
This final stage involves integrating all the data to determine if the in vitro properties of NC5I-PA successfully predicted its in vivo behavior.
IRAK4 Signaling Pathway
Caption: Simplified TLR4-IRAK4 signaling pathway inhibited by NC5I-PA.
Comparative Analysis: Potency vs. Efficacy
The ultimate goal is to establish a clear relationship between drug exposure and the therapeutic effect. We can now compare the in vitro potency with the in vivo efficacy results.
Metric
In Vitro
In Vivo (10 mg/kg Dose)
Correlation & Analysis
Target
IRAK4 Kinase
IRAK4 Signaling
The chosen in vivo model directly tests the pathway established in vitro.
Potency (IC50)
120 nM (Cellular)
ED50 ~ 5 mg/kg (Hypothetical)
The effective dose (ED50) is the dose required to achieve 50% of the maximum effect.
Concentration
120 nM = 41 ng/mL
Cmax = 850 ng/mL
The peak plasma concentration is ~20-fold higher than the cellular IC50. This provides a strong driving force for target engagement.
Unbound Conc.
41 ng/mL
Unbound Cmax = 12.75 ng/mL (850 * 1.5%)
Key Insight: The unbound concentration, which is the pharmacologically active portion, is below the cellular IC50. This suggests that sustained exposure (AUC), rather than just the peak (Cmax), is likely driving efficacy.
Efficacy
Inhibition of IL-6 release from cells.
75% Inhibition of TNF-α at 10 mg/kg.
A strong, dose-dependent anti-inflammatory effect is observed, validating the therapeutic hypothesis.
Comparison
N/A
Known IRAK4 inhibitors like PF-06650833 show similar efficacy in preclinical models of arthritis and lupus.[20] IRAK4 degraders like KT-474 show superior and more durable effects due to protein removal.[8][9]
NC5I-PA demonstrates a competitive profile for a kinase inhibitor. Its performance relative to a degrader highlights different therapeutic modalities.
Conclusion
The successful translation of N-Cyclopropyl-5-iodopyrimidin-4-amine from a potent in vitro hit to a promising in vivo candidate was not a matter of chance. It was the result of a systematic, multi-step process. The initial in vitro characterization identified high potency but also flagged a critical liability: poor aqueous solubility. By addressing this through rational formulation development, we enabled meaningful in vivo testing.
The pharmacokinetic studies confirmed that the compound achieved adequate systemic exposure, and the pharmacodynamic/efficacy study demonstrated a clear, dose-dependent effect in a disease-relevant model. The crucial step of comparing unbound plasma concentrations to the cellular IC50 provided vital insights into the exposure-response relationship, suggesting that sustained target coverage is key.
This guide demonstrates that translating in vitro findings is a holistic discipline. It requires an appreciation for medicinal chemistry, cell biology, pharmaceutics, and pharmacology. By following this logical and evidence-based framework, researchers can increase the probability of success, avoid common pitfalls, and confidently advance promising molecules like N-Cyclopropyl-5-iodopyrimidin-4-amine toward clinical development.
References
Patsnap Synapse. (2025, May 29). How is allometric scaling used to predict human PK?
WuXi AppTec DMPK. (2024, March 15).
Tang, H. (n.d.). Allometric scaling for predicting human drug clearance. UA Campus Repository.
Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Choi, Y., et al. (2019).
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
Sasaki, T., et al. (n.d.). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. PMC.
Unknown Author. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities.
Mahmood, I. (2013).
Smolecule. (2024, August 9). Buy N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine.
Yan, L., et al. (n.d.).
Zheng, G., et al. (2025, July 22). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. Frontiers.
Winkler, A., et al. (2021, August 23). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health.
Hubeau, C. J., et al. (2021, May 1).
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
Gerstenberger, B. S., et al. (2020, June 2). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. PubMed.
Lin, C., et al. (n.d.). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. PMC.
Mohamady, S., et al. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. MDPI.
Ivanova, M. V., et al. (2025, December 20). Exploring oncology treatment strategies with tyrosine kinase inhibitors through advanced 3D models (Review).
Bhat, A. R., et al. (2017, April 3).
BenchChem. (2025). A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design.
Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry.
Strategic Selection of Halopyrimidine Scaffolds: N-Cyclopropyl-5-iodopyrimidin-4-amine vs. N-Cyclopentyl-5-bromopyrimidin-4-amine
As a Senior Application Scientist in medicinal chemistry, I frequently guide drug discovery teams through the critical selection of early-stage building blocks. In the development of small-molecule kinase inhibitors, the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently guide drug discovery teams through the critical selection of early-stage building blocks. In the development of small-molecule kinase inhibitors, the pyrimidin-4-amine core is a privileged, hinge-binding scaffold. However, the choice of substituents at the 4-amino and 5-halo positions profoundly dictates both the synthetic tractability of the intermediate and the pharmacological trajectory of the final drug candidate.
This guide provides an in-depth, objective comparison between two highly strategic intermediates: N-Cyclopropyl-5-iodopyrimidin-4-amine and N-cyclopentyl-5-bromopyrimidin-4-amine . By analyzing their physicochemical properties, thermodynamic reactivity, and application in cross-coupling workflows, we can establish a causal framework for selecting the optimal scaffold for your targeted therapy.
Structural and Physicochemical Profiling
The structural divergence between these two compounds lies in two distinct regions: the halogen atom at the C5 position (Iodo vs. Bromo) and the cycloalkyl group at the N4 position (Cyclopropyl vs. Cyclopentyl).
Steric and Lipophilic Impact (N4 Position): The cyclopropyl ring possesses unique
-like character due to its bent C-C bonds, allowing it to engage in weak -interactions while maintaining a highly compact, rigid footprint. This is ideal for tight kinase hinge regions (e.g., IRAK4 inhibitors) [2]. Conversely, the cyclopentyl ring is significantly bulkier, more flexible, and highly lipophilic. It is strategically deployed to occupy deep hydrophobic pockets, a hallmark of CDK4/6 inhibitors like Palbociclib[4].
Electronic and Thermodynamic Impact (C5 Position): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol). This thermodynamic difference fundamentally alters the kinetics of transition-metal-catalyzed cross-coupling.
Table 1: Comparative Physicochemical Properties
Property
N-Cyclopropyl-5-iodopyrimidin-4-amine
N-Cyclopentyl-5-bromopyrimidin-4-amine
CAS Number
1356055-13-4 [3]
733039-20-8 (as 2-chloro derivative) [4]
Molecular Formula
C₇H₈IN₃
C₉H₁₂BrN₃
Molecular Weight
261.06 g/mol
242.12 g/mol
C-X Bond Energy
~65 kcal/mol (Facile Cleavage)
~81 kcal/mol (Moderate Cleavage)
Steric Bulk (N4)
Low (Rigid, planar-like)
High (Flexible, puckered)
Estimated cLogP
~1.2 (Highly hydrophilic)
~2.8 (Highly lipophilic)
Causality in Synthetic Reactivity: The Cross-Coupling Divergence
In the synthesis of kinase inhibitors, the 5-halo position is almost universally utilized as the functionalization handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.
The Iodo Advantage: The oxidative addition of Palladium(0) into the aryl-halide bond is the rate-determining step in the catalytic cycle. Because the C-I bond is weaker, N-Cyclopropyl-5-iodopyrimidin-4-amine undergoes rapid oxidative addition. This causality allows chemists to run Suzuki couplings at lower temperatures (often room temperature to 50°C), which is critical when coupling unstable boronic acids that are prone to protodeboronation[1]. In fact, literature on IRAK4 inhibitor synthesis explicitly notes that switching from a 5-bromopyrimidine to a 5-iodopyrimidine is strictly required to rescue the yield of the Suzuki reaction [2].
The Bromo Utility: While N-cyclopentyl-5-bromopyrimidin-4-amine requires harsher conditions (elevated temperatures, stronger bases, and highly electron-rich phosphine ligands like XPhos or dppf) to force the oxidative addition, it is generally more stable to ambient light and cheaper to source at scale.
Workflow comparing the reactivity and target application of 5-iodo vs. 5-bromo pyrimidine scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes an In-Process Control (IPC) to verify mechanistic success before proceeding.
Protocol A:
Synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine
Causality: Nucleophilic aromatic substitution (
) requires a base to scavenge the generated HCl. Cesium carbonate () is utilized because the large cation provides a "soft" counterion effect, enhancing the nucleophilicity of cyclopropanamine while preventing base-catalyzed degradation of the pyrimidine ring [3].
Setup: To a sealed vial, add 4-chloro-5-iodopyrimidine (1.0 eq, 1.66 mmol) dissolved in anhydrous DMF (2.7 mL).
Reagent Addition: Add cyclopropanamine (4.0 eq, 6.65 mmol) followed by
(2.0 eq, 3.33 mmol).
Reaction: Seal the vial with a Teflon cap and heat at 90°C for 3 hours under an inert nitrogen atmosphere.
Validation (IPC): Extract a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the starting material peak is absent and a single dominant peak at
is observed.
Workup: Cool to room temperature, filter through a fritted funnel to remove inorganic salts, and partition the filtrate between EtOAc and
. Extract the aqueous layer 3x with EtOAc. Dry organics over and concentrate.
Causality: A biphasic solvent system (1,4-Dioxane/
) is chosen to ensure simultaneous solvation of the organic halopyrimidine and the inorganic base (), maximizing the interfacial reaction rate during the transmetalation step.
Preparation: In a Schlenk flask, combine the halopyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq).
Catalyst Loading:
For the 5-Iodo compound: Add
(0.05 eq).
For the 5-Bromo compound: Add
(0.10 eq) to overcome the higher activation energy.
Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and 2M aqueous
(3.0 eq).
Reaction:
For the 5-Iodo compound: Stir at 50°C for 4 hours.
For the 5-Bromo compound: Stir at 90°C for 12 hours.
Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation Check: The disappearance of the UV-active halopyrimidine spot confirms complete oxidative addition and subsequent coupling.
Table 2: Quantitative Data – Suzuki Coupling Performance
Scaffold
Catalyst System
Temp / Time
Average Yield
Primary Byproduct Risk
5-Iodo (N-Cyclopropyl)
(5 mol%)
50°C / 4h
85 - 92%
Deiodination (<2%)
5-Bromo (N-Cyclopentyl)
(10 mol%)
90°C / 12h
65 - 78%
Protodeboronation of Boronic Acid
Data synthesized from comparative reactivity studies of halopyrimidines [1][2].
Conclusion
The selection between N-Cyclopropyl-5-iodopyrimidin-4-amine and N-cyclopentyl-5-bromopyrimidin-4-amine should be dictated by a balance of synthetic constraints and target biology. If your synthetic route involves sterically hindered or unstable boronic acids, the 5-iodo/cyclopropyl scaffold is vastly superior due to its rapid, low-temperature oxidative addition profile. Conversely, if your target kinase features a deep, lipophilic hinge-adjacent pocket (e.g., CDK4/6) and your coupling partners are robust, the 5-bromo/cyclopentyl scaffold provides the necessary hydrophobic bulk to drive high-affinity target engagement.
References
Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal. Arabian Journal of Chemistry.
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC (NIH).
Comprehensive Validation Guide: N-Cyclopropyl-5-iodopyrimidin-4-amine as a Fragment-Based Research Tool Compound
As the paradigm of kinase inhibitor development shifts from high-throughput screening (HTS) of massive libraries to Fragment-Based Lead Discovery (FBLD), the selection of highly characterized, low-molecular-weight starti...
Author: BenchChem Technical Support Team. Date: March 2026
As the paradigm of kinase inhibitor development shifts from high-throughput screening (HTS) of massive libraries to Fragment-Based Lead Discovery (FBLD), the selection of highly characterized, low-molecular-weight starting points is critical[1]. While often cataloged merely as a synthetic intermediate (CAS 1356055-13-4), N-Cyclopropyl-5-iodopyrimidin-4-amine has emerged as a highly privileged research tool compound.
This guide provides an objective, data-driven validation of this compound as a premier structural probe for mapping the ATP-binding hinge region of kinases. By dissecting its mechanistic advantages, comparing it against alternative scaffolds, and detailing self-validating experimental protocols, we establish how this molecule accelerates the hit-to-lead optimization workflow.
Mechanistic Rationale: The Anatomy of a Privileged Fragment
In FBLD, a fragment must possess high Ligand Efficiency (LE)—the binding energy per heavy atom—while offering clear vectors for synthetic elaboration[2]. N-Cyclopropyl-5-iodopyrimidin-4-amine is engineered to satisfy these exact parameters through three distinct structural features:
The 4-Aminopyrimidine Core (The Anchor): This core is a bioisostere of the adenine ring in ATP. The pyrimidine N1 acts as a hydrogen bond acceptor, and the 4-amino group acts as a hydrogen bond donor. Together, they establish a robust bidentate interaction with the backbone amides of the kinase hinge region (e.g., Cys481 in BTK or Met477 in JAK2)[3].
The N-Cyclopropyl Group (The Vector): Unlike linear alkyl chains that suffer high entropic penalties upon binding, the rigid cyclopropyl ring projects directly into the ribose-binding pocket. It provides a lipophilic shield that enhances binding affinity while restricting the fragment's conformational flexibility.
The 5-Iodo Substituent (The Multi-Tool): The inclusion of an iodine atom at the C5 position is a masterstroke for a research tool:
Crystallographic Phasing: Iodine is a heavy anomalous scatterer. It allows crystallographers to utilize Single-wavelength Anomalous Dispersion (SAD) to unambiguously solve the phase problem during X-ray structural validation[4].
Halogen Bonding: The highly polarizable iodine atom can form orthogonal halogen bonds with the kinase gatekeeper residue, an interaction often missed by lighter halogens.
Synthetic Handle: It serves as a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid, regioselective growth of the fragment into the deep hydrophobic pocket[5].
Mechanistic interaction logic of the fragment tool within the kinase ATP-binding hinge.
Comparative Performance Analysis
To validate its utility, we must benchmark N-Cyclopropyl-5-iodopyrimidin-4-amine against standard alternative fragment scaffolds used in kinase discovery, such as the unsubstituted 4-aminopyrimidine, its 5-bromo analog, and the classic6[6].
The data below summarizes typical performance metrics when screened against a representative tyrosine kinase (e.g., BTK).
Fragment Tool Compound
Molecular Weight (Da)
Typical Hinge Affinity (, M)
Ligand Efficiency (LE)
Crystallographic Phasing Utility
Synthetic Elaboration Potential
N-Cyclopropyl-5-iodopyrimidin-4-amine
261.06
85 - 150
0.38
Excellent (Iodine SAD)
High (Direct Suzuki/Sonogashira at C5)
5-Bromo-N-cyclopropylpyrimidin-4-amine
214.06
120 - 200
0.35
Moderate (Bromine SAD requires specific energies)
High (Requires higher Pd catalyst loading)
4-Aminopyrimidine
95.10
> 1000
0.31
None
Low (Lacks pre-installed reactive handles)
7-Azaindole
118.14
200 - 500
0.36
None
Moderate (Requires directed C-H activation)
Experimental Validation Protocols
A robust research tool is only as good as the assays used to evaluate it. Because fragments exhibit weak baseline affinities (high
M range), standard biochemical kinase assays (like ADP-Glo) are prone to false negatives. We deploy a self-validating biophysical and structural workflow[1][4].
Fragment-based lead discovery workflow utilizing N-Cyclopropyl-5-iodopyrimidin-4-amine.
Causality: SPR is utilized because it provides label-free, real-time kinetic data (
and ), which is critical for calculating the thermodynamic efficiency of the fragment.
Self-Validating System: The protocol includes a wild-type kinase channel and a hinge-mutant channel (e.g., BTK C481S/M477A) to subtract non-specific binding, ensuring the calculated is exclusively hinge-mediated.
Step-by-Step Methodology:
Surface Preparation: Immobilize His-tagged target kinase (e.g., BTK kinase domain) onto a Series S Sensor Chip NTA via Ni2+/NTA chelation and amine coupling to a density of ~3000 RU.
Control Channel: Immobilize a hinge-mutated variant of the kinase on the reference channel to account for non-specific lipophilic interactions.
Analyte Preparation: Prepare a 2-fold dilution series of N-Cyclopropyl-5-iodopyrimidin-4-amine ranging from 1 mM down to 15.6
M in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).
Injection: Inject the fragment series at a high flow rate (50
L/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.
Data Analysis: Double-reference the sensograms (subtracting both the mutant reference channel and a DMSO blank injection). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the
Causality: Biochemical binding does not guarantee the desired binding pose. X-ray crystallography confirms the bidentate hinge interaction[4]. The 5-iodo group is specifically exploited here to validate the electron density map.
Self-Validating System: By calculating an anomalous difference Fourier map, the exact position of the iodine atom is located independently of the protein's electron density, preventing the "model bias" that often plagues low-resolution fragment structures.
Step-by-Step Methodology:
Crystal Growth: Grow apo-kinase crystals using sitting-drop vapor diffusion. (e.g., 10 mg/mL protein in 20% PEG 3350, 0.2M Potassium Formate).
Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the crystallization mother liquor supplemented with 10 mM N-Cyclopropyl-5-iodopyrimidin-4-amine and 10% DMSO. Incubate for 24 hours.
Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
Data Collection: Collect diffraction data at a synchrotron beamline tuned to the Iodine L-III edge (wavelength ~2.7 Å) to maximize the anomalous signal, followed by a high-resolution pass at 1.0 Å.
Structure Solution: Use the anomalous signal to locate the iodine atom, anchoring the orientation of the pyrimidine ring. Refine the structure using standard rigid-body and restrained refinement protocols to confirm the bidentate hydrogen bonds at the hinge.
Conclusion
N-Cyclopropyl-5-iodopyrimidin-4-amine transcends the role of a simple chemical building block. Through its optimized 4-aminopyrimidine core, conformationally restricted cyclopropyl vector, and strategically placed iodine atom, it acts as a highly efficient, self-validating research tool for mapping kinase active sites. By integrating this compound into the SPR and crystallographic workflows outlined above, researchers can bypass the attrition rates of traditional HTS and rapidly generate high-quality, structure-guided lead compounds.
References
Source: Journal of Medicinal Chemistry (ACS Publications)
Source: PMC (National Institutes of Health)
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls
Source: MDPI
URL
Source: PMC (National Institutes of Health)
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
Source: J-Stage
URL